4-Fluoro-2-iodobenzonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-fluoro-2-iodobenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCHISPSDYWBMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650476 | |
| Record name | 4-Fluoro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1031929-20-0 | |
| Record name | 4-Fluoro-2-iodobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Fluoro-2-iodobenzonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data specifically for this compound is limited in publicly available literature. The information presented herein is a combination of fundamental chemical principles, data extrapolated from closely related isomers, and general knowledge of substituted benzonitriles. Data for the isomer 2-Fluoro-4-iodobenzonitrile is provided for comparative purposes and should be treated as an approximation.
Core Chemical Properties
This compound is a halogenated aromatic nitrile. Its structure, featuring a fluorine atom at the 4-position, an iodine atom at the 2-position, and a nitrile group at the 1-position of the benzene ring, makes it a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceuticals and materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₃FIN | PubChem[1] |
| Molecular Weight | 247.01 g/mol | PubChem[1] |
| IUPAC Name | This compound | - |
| Canonical SMILES | C1=CC(=C(C=C1F)I)C#N | - |
| InChI Key | FHPQWGRDGWQNTC-UHFFFAOYSA-N | - |
| Appearance | Not specified (likely a solid) | - |
| Solubility | Expected to be slightly soluble in water, but soluble in common organic solvents.[2] | - |
For the purpose of providing a practical reference, the properties of the closely related and more extensively documented isomer, 2-Fluoro-4-iodobenzonitrile, are listed below.
Table 2: Physicochemical Properties of 2-Fluoro-4-iodobenzonitrile (CAS: 137553-42-5)
| Property | Value | Source |
| Molecular Formula | C₇H₃FIN | PubChem[1] |
| Molecular Weight | 247.01 g/mol | PubChem[1] |
| Melting Point | 103-105 °C | Matrix Scientific[3] |
| Appearance | Solid | - |
| Purity | Typically sold in high purity grades, e.g., ≥98.0% | Ningbo Inno Pharmchem Co., Ltd.[4], Santa Cruz Biotechnology[5] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, general synthetic strategies for related compounds can be considered. The synthesis of fluorinated benzonitriles can be achieved through methods such as the halogen-exchange (Halex) reaction from a corresponding chloro- or bromo-benzonitrile with an alkali metal fluoride.[6]
The reactivity of this compound is dictated by its three functional groups: the nitrile, the fluorine atom, and the iodine atom. The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, making this compound a versatile building block.[7]
Key reactions include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids to form new carbon-carbon bonds.[8]
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds.
The fluorine atom can influence the reactivity of the aromatic ring and provides a site for potential nucleophilic aromatic substitution, although this is generally less facile than reactions involving the iodine. The nitrile group can undergo various transformations, including hydrolysis to a carboxylic acid or reduction to an amine.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is not available in the search results. However, a general procedure for a related compound, 4-fluoro-2-methylbenzonitrile, involves the dehydration of 4-fluoro-2-methylbenzaldoxime.[9]
Example Protocol: Synthesis of 4-Fluoro-2-methylbenzonitrile from 4-Fluoro-2-methylbenzaldoxime [9]
-
A reaction mixture of 4-Fluoro-2-methylbenzaldoxime (50 g) and sodium bisulphate monohydrate (31.6 g) in toluene (500 mL) is prepared.
-
The mixture is refluxed at 110°C to 115°C using a Dean-Stark apparatus for 12 hours.
-
Reaction completion is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to 25-30°C and filtered.
-
The filter cake is washed with toluene (100 mL).
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is recrystallized from a mixture of toluene (200 mL) and hexane (500 mL) to afford the pure 4-fluoro-2-methylbenzonitrile.
Spectroscopic Data
Table 3: Predicted Spectroscopic Features for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 7.0-8.0 ppm). The coupling patterns will be complex due to splitting by both the fluorine atom and adjacent protons. |
| ¹³C NMR | Aromatic carbons will be observed in the range of 110-140 ppm. The carbon attached to the nitrile group will be further downfield. Carbon-fluorine coupling will be observable. |
| ¹⁹F NMR | A single resonance is expected, with its chemical shift influenced by the iodine and nitrile substituents. |
| IR Spectroscopy | A sharp, strong absorption band characteristic of the nitrile group (C≡N) stretch is expected around 2230 cm⁻¹. Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region, and C-F stretching is anticipated around 1294 cm⁻¹.[10] |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 247. An isotopic pattern characteristic of a molecule containing one iodine atom would be expected. |
Applications in Drug Development
Halogenated benzonitriles are important structural motifs in medicinal chemistry. The introduction of fluorine into a molecule can enhance its metabolic stability, bioavailability, and binding affinity to target proteins.[11] this compound, with its multiple functional groups, serves as a versatile building block for creating diverse molecular structures.
The isomer, 2-Fluoro-4-iodobenzonitrile, has been utilized in the synthesis of inhibitors for L. infantum trypanothione reductase and as an antagonist for the transient receptor potential ankyrin 1 (TRPA1).[2][4] This highlights the potential of this class of compounds in developing new therapeutic agents. The ability of the iodo-substituent to participate in various cross-coupling reactions allows for the straightforward introduction of different pharmacophores.[12]
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound is not available. However, based on the data for related compounds like 2-Fluoro-4-iodobenzonitrile, it should be handled with care.
General Safety Precautions:
-
Toxicity: May be toxic if swallowed, harmful in contact with skin, and harmful if inhaled.[1]
-
Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Protect from light.
Visualizations
General Synthetic Pathway for Substituted Benzonitriles
The following diagram illustrates a generalized Sandmeyer reaction, a common method for introducing a nitrile group onto an aromatic ring, which could be a potential step in a multi-step synthesis of this compound.
Caption: Generalized workflow for the synthesis of a substituted benzonitrile via the Sandmeyer reaction.
Utility in Palladium-Catalyzed Cross-Coupling Reactions
This diagram illustrates the role of this compound as a key building block in various palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.
Caption: Role of this compound in palladium-catalyzed cross-coupling reactions.
References
- 1. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5 [chemicalbook.com]
- 3. 137553-42-5 Cas No. | 2-Fluoro-4-iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 4. nbinno.com [nbinno.com]
- 5. scbt.com [scbt.com]
- 6. US5466859A - Process for preparing fluorobenzonitriles - Google Patents [patents.google.com]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile - Google Patents [patents.google.com]
- 10. 4-Fluorobenzonitrile | High-Purity Reagent | RUO [benchchem.com]
- 11. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Fluoro-2-iodobenzonitrile: Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluoro-2-iodobenzonitrile is a halogenated aromatic nitrile with potential applications as a versatile building block in medicinal chemistry and materials science.[1] Its strategic placement of fluoro, iodo, and cyano functionalities on the benzene ring offers multiple reactive sites for the synthesis of complex organic molecules.[1] This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, based on available data and computational predictions. Due to a lack of published experimental crystallographic and detailed spectroscopic data for this specific isomer, this guide leverages computational chemistry to predict its structural and electronic properties. This document is intended to serve as a foundational resource for researchers utilizing this compound in their synthetic endeavors.
Molecular Structure
This compound, with the chemical formula C₇H₃FIN, is a substituted benzene ring. The molecule consists of a central phenyl group to which a fluorine atom, an iodine atom, and a nitrile group (-C≡N) are attached at positions 4, 2, and 1, respectively.
Predicted Molecular Geometry
In the absence of experimental crystallographic data, the three-dimensional structure of this compound has been predicted using computational modeling. The benzene ring is expected to be planar, with the substituents lying in or very close to the plane of the ring.
Caption: Predicted molecular structure of this compound.
Bonding Characteristics
The bonding in this compound is characterized by a combination of covalent bonds within the aromatic ring and its substituents, as well as intramolecular interactions that may influence its conformation and reactivity.
Covalent Bonding
The primary structure is held together by sigma (σ) and pi (π) covalent bonds. The benzene ring exhibits a delocalized π-electron system, characteristic of aromatic compounds. The carbon-fluorine bond is highly polarized due to the high electronegativity of fluorine, while the carbon-iodine bond is weaker and more susceptible to cleavage in certain chemical reactions. The nitrile group features a carbon-nitrogen triple bond, which is a strong and relatively inert functional group under many conditions.
Predicted Bond Lengths and Angles
Computational models can provide estimates of bond lengths and angles. The table below summarizes the predicted values for key geometric parameters of this compound.
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| C-C (aromatic) | ~1.39 - 1.40 |
| C-H | ~1.08 |
| C-F | ~1.35 |
| C-I | ~2.10 |
| C-C≡N | ~1.45 |
| C≡N | ~1.15 |
| Bond Angles (°) | |
| C-C-C (aromatic) | ~120 |
| C-C-H | ~120 |
| C-C-F | ~120 |
| C-C-I | ~120 |
| C-C-CN | ~120 |
| C-C≡N | ~178 |
Note: These values are estimations from computational models and await experimental verification.
Spectroscopic Properties (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three hydrogen atoms on the benzene ring. The chemical shifts and coupling patterns will be influenced by the neighboring fluorine and iodine atoms.
-
¹³C NMR: The carbon NMR spectrum should display seven signals: six for the aromatic carbons and one for the nitrile carbon. The chemical shifts will be affected by the electronegativity of the attached substituents.
-
¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum is predicted to show characteristic absorption bands for the following functional groups:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H (aromatic) | 3100 - 3000 |
| C≡N (nitrile) | 2240 - 2220 |
| C=C (aromatic) | 1600 - 1450 |
| C-F | 1250 - 1000 |
| C-I | 600 - 500 |
Mass Spectrometry
The electron ionization mass spectrum (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z corresponding to the molecular weight of this compound (C₇H₃FIN). Fragmentation patterns would likely involve the loss of iodine, fluorine, and the cyano group.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate due to the orthogonal reactivity of its functional groups. The iodine atom is a key site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of a wide range of substituents at the 2-position. The fluorine atom can influence the electronic properties of the molecule and is generally stable under many reaction conditions. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular elaboration.
A plausible synthetic route to this compound could involve the diazotization of 2-amino-4-fluorobenzonitrile followed by a Sandmeyer-type reaction with an iodide source.
Caption: A potential synthetic pathway to this compound.
Conclusion
This compound is a promising building block for the synthesis of novel organic compounds. While a comprehensive experimental characterization is still needed, computational methods provide valuable insights into its molecular structure, bonding, and predicted spectroscopic properties. This technical guide serves as a starting point for researchers and drug development professionals, facilitating the effective utilization of this compound in their research and development activities. Further experimental validation of the predicted data is highly encouraged to build a more complete understanding of this molecule.
References
An In-depth Technical Guide to the Synthesis and Application of 4-Fluoro-2-iodobenzonitrile
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of 4-fluoro-2-iodobenzonitrile, a key building block in modern medicinal chemistry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Introduction
This compound is a halogenated aromatic nitrile that has emerged as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The strategic placement of the fluoro, iodo, and nitrile functional groups allows for diverse chemical transformations, making it a versatile scaffold in the construction of complex pharmaceutical agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final compound, while the iodo group serves as a versatile handle for cross-coupling reactions.[1]
The primary route for the synthesis of this compound involves the Sandmeyer reaction, a well-established and reliable method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4] This guide will detail the experimental protocol for this synthesis, starting from the readily available precursor, 2-amino-4-fluorobenzonitrile.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 137553-42-5 | [5] |
| Molecular Formula | C₇H₃FIN | [5] |
| Molecular Weight | 247.01 g/mol | [5] |
| Appearance | Solid | [6] |
| Melting Point | 66-70 °C | [6] |
| Density | ~2.092 g/cm³ | [6] |
Synthesis of this compound via Sandmeyer Reaction
The most common and practical approach for the synthesis of this compound is the Sandmeyer reaction, starting from 2-amino-4-fluorobenzonitrile.[1][7] This multi-step, one-pot reaction involves the diazotization of the primary aromatic amine followed by the introduction of an iodine atom.
Experimental Protocol
Materials:
-
2-Amino-4-fluorobenzonitrile
-
Hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Potassium iodide (KI)
-
Copper(I) iodide (CuI)
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
-
Diazotization:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath to 0-5 °C, dissolve 2-amino-4-fluorobenzonitrile (1.0 equivalent) in a mixture of hydrochloric acid and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution, ensuring the temperature is maintained below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) and a catalytic amount of copper(I) iodide in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any excess iodine.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
-
Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Fluoro-4-Iodobenzonitrile Supplier in China [nj-finechem.com]
- 7. scbt.com [scbt.com]
A Comprehensive Technical Guide to 4-Fluoro-2-iodobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical, chemical, and spectroscopic characteristics of 4-Fluoro-2-iodobenzonitrile, a versatile building block in modern organic synthesis. This document outlines a reliable synthetic pathway, including experimental protocols for its preparation from commercially available starting materials. Furthermore, this guide explores its utility as a key intermediate in various cross-coupling reactions, crucial for the development of novel pharmaceutical compounds and other advanced materials. The information is presented to be a valuable resource for researchers and professionals in the fields of chemistry and drug discovery.
Introduction
This compound (CAS No: 137553-42-5) is a halogenated aromatic nitrile that has garnered significant interest in the scientific community. Its unique trifunctional structure, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, makes it a highly valuable intermediate in organic synthesis. The fluorine atom can enhance the metabolic stability and binding affinity of a molecule, while the iodine atom serves as an excellent leaving group for various carbon-carbon and carbon-heteroatom bond-forming reactions. The nitrile group can be further transformed into other functional groups such as amines, carboxylic acids, or tetrazoles. This guide aims to provide a comprehensive repository of the known physical and chemical properties of this compound, along with detailed experimental procedures for its synthesis and subsequent utilization in common synthetic transformations.
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₃FIN | [1] |
| Molecular Weight | 247.01 g/mol | [1] |
| CAS Number | 137553-42-5 | [1] |
| Appearance | White to off-white crystalline solid or red-brown powder | [2] |
| Melting Point | 103-105 °C | [3] |
| Boiling Point | 264.0 ± 25.0 °C (Predicted) | [2] |
| Density | 1.98 ± 0.1 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in DMF, DMSO, and Ethanol. Slightly soluble in water. | [2] |
| Stability | Light sensitive. | [4] |
Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from the readily available 4-fluoroaniline. The first step is the regioselective iodination of 4-fluoroaniline to produce 4-fluoro-2-iodoaniline. The subsequent step involves a Sandmeyer reaction, where the amino group of 4-fluoro-2-iodoaniline is converted into a diazonium salt, which is then displaced by a cyanide group to yield the final product.
Synthesis Workflow
Figure 1. Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
This protocol is adapted from a known procedure for the iodination of 4-fluoroaniline.[5]
-
Materials:
-
4-Fluoroaniline (22 g, 0.198 mol)
-
Iodine (50 g, 0.197 mol)
-
Calcium carbonate (25 g, 0.250 mol)
-
Diethyl ether (75 mL)
-
Water (75 mL)
-
Sodium thiosulfate solution (saturated)
-
Petroleum ether
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline, iodine, calcium carbonate, diethyl ether, and water.
-
Heat the mixture at reflux with vigorous stirring for 48 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the diethyl ether by distillation.
-
Add a saturated solution of sodium thiosulfate portion-wise to the remaining aqueous mixture until the color of iodine disappears.
-
The crude product is then subjected to steam distillation.
-
The distilled product is collected and recrystallized from petroleum ether to yield pure 4-fluoro-2-iodoaniline.
-
Step 2: Synthesis of this compound via Sandmeyer Reaction
This is a general protocol for the Sandmeyer reaction, which can be adapted for the conversion of 4-fluoro-2-iodoaniline to the target compound.
-
Materials:
-
4-Fluoro-2-iodoaniline (1 equivalent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN) (Caution: Highly toxic)
-
Ice
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
-
Procedure:
-
Diazotization:
-
In a flask, dissolve 4-fluoro-2-iodoaniline in a mixture of concentrated HCl and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.
-
-
Cyanation:
-
In a separate, larger flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Evolution of nitrogen gas should be observed.
-
-
Work-up and Purification:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
-
Spectroscopic and Analytical Data
| Analytical Technique | Expected Observations |
| ¹H NMR | The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.0 ppm) due to the coupling between the aromatic protons and the fluorine atom. |
| ¹³C NMR | The spectrum will display signals for the seven carbon atoms. The carbon attached to the nitrile group will appear downfield (approx. 115-120 ppm). The carbons attached to fluorine and iodine will show characteristic shifts and coupling patterns (C-F coupling). |
| IR Spectroscopy | A sharp, strong absorption band is expected in the region of 2220-2240 cm⁻¹ characteristic of the C≡N stretching vibration of an aromatic nitrile. Other bands corresponding to C-F stretching and aromatic C-H and C=C stretching will also be present. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z = 247. The isotopic pattern will be characteristic of a molecule containing one iodine atom. |
Reactivity and Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of more complex molecules, primarily through cross-coupling reactions where the iodine atom is substituted.
Cross-Coupling Reactions
The carbon-iodine bond in this compound is susceptible to cleavage and subsequent bond formation with various coupling partners in the presence of a transition metal catalyst, typically palladium. Common cross-coupling reactions include the Suzuki, Sonogashira, and Ullmann reactions.
Suzuki Coupling Workflow
The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.
References
In-Depth Technical Guide to 4-Fluoro-2-iodobenzonitrile (CAS No. 1031929-20-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodobenzonitrile is a halogenated aromatic nitrile that serves as a valuable building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the fluorine atom can enhance the metabolic stability, binding affinity, and bioavailability of target molecules, making it a desirable feature in drug design. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in drug discovery and development.
Physicochemical and Safety Data
A summary of the key quantitative data for this compound is presented in the table below.
| Property | Value |
| CAS Number | 1031929-20-0 |
| Molecular Formula | C₇H₃FIN |
| Molecular Weight | 247.01 g/mol |
| Boiling Point | 279 °C |
| Melting Point | 122 °C |
| Solubility | Information not available |
Safety Information:
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process, typically starting from a readily available aniline derivative. A plausible and commonly employed synthetic route involves the Sandmeyer reaction, which is a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.
Proposed Synthesis of this compound via Sandmeyer Reaction
This proposed synthesis starts with the iodination of 4-fluoroaniline to produce the key intermediate, 4-fluoro-2-iodoaniline. Subsequently, the amino group of this intermediate is converted to a nitrile group using a Sandmeyer reaction.
Step 1: Synthesis of 4-Fluoro-2-iodoaniline
-
Reaction Principle: Electrophilic iodination of 4-fluoroaniline.
-
Experimental Protocol:
-
In a well-ventilated fume hood, a mixture of 4-fluoroaniline (1.0 eq.), iodine (2.2 eq.), and calcium carbonate (1.1 eq.) is prepared in a mixture of diethyl ether and water.[1]
-
The reaction mixture is heated to reflux and stirred vigorously for an extended period (e.g., 48 hours).[1]
-
After cooling to room temperature, the diethyl ether is removed by distillation.[1]
-
The excess iodine is quenched by the addition of a saturated aqueous solution of sodium thiosulfate until the characteristic iodine color disappears.[1]
-
The product, 4-fluoro-2-iodoaniline, is then isolated and purified by steam distillation followed by recrystallization from a suitable solvent like petroleum ether.[1]
-
Step 2: Synthesis of this compound from 4-Fluoro-2-iodoaniline (Sandmeyer Reaction)
-
Reaction Principle: The Sandmeyer reaction involves the diazotization of the primary aromatic amine (4-fluoro-2-iodoaniline) to form a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide salt.
-
Experimental Protocol:
-
Diazotization: 4-Fluoro-2-iodoaniline (1.0 eq.) is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite (1.1 eq.) in water is added dropwise to the cooled aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Cyanation: In a separate flask, a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent is prepared.
-
The cold diazonium salt solution is then added slowly to the copper(I) cyanide mixture. The reaction is often accompanied by the evolution of nitrogen gas.
-
The reaction mixture is allowed to warm to room temperature and may be heated to ensure complete reaction.
-
Work-up and Purification: Upon completion of the reaction, the mixture is typically neutralized and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.
-
The crude this compound can be purified by standard techniques such as recrystallization or column chromatography.
-
Experimental Workflow Diagram
Caption: A two-step synthetic workflow for this compound.
Applications in Drug Discovery and Development
The strategic incorporation of fluorine into drug candidates is a widely utilized strategy in medicinal chemistry to modulate their physicochemical and pharmacokinetic properties.[2] this compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors. The iodine atom provides a handle for cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse molecular fragments. The nitrile group can also be transformed into other functional groups or act as a key binding element with biological targets.
Role as an Intermediate in Kinase Inhibitor Synthesis
The general role of this compound as a synthetic intermediate in the development of kinase inhibitors can be illustrated by a generalized synthetic scheme.
Generalized Synthetic Application Workflow
Caption: A generalized workflow for the use of this compound.
Exemplary Signaling Pathway: JAK-STAT Pathway
Given that fluorinated benzonitriles are used in the synthesis of Janus kinase (JAK) inhibitors, understanding the JAK-STAT signaling pathway is relevant. This pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and expression of genes involved in immunity, proliferation, differentiation, and apoptosis.
JAK-STAT Signaling Pathway Diagram
Caption: Overview of the JAK-STAT signaling cascade.
Spectroscopic Data
While specific, verified spectroscopic data for this compound (CAS 1031929-20-0) is not widely available in public databases, the expected spectral characteristics can be inferred from its structure and data for similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The coupling patterns will be influenced by the fluorine and iodine substituents.
-
¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms. The carbon attached to the fluorine will show a characteristic large one-bond C-F coupling constant. The signals for the carbons attached to the iodine and nitrile groups will also be distinct.
-
IR Spectroscopy: The infrared spectrum will exhibit a strong, sharp absorption band around 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. Bands corresponding to C-F and C-I stretching, as well as aromatic C-H and C=C stretching, will also be present.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of the compound (247.01). The isotopic pattern will be influenced by the presence of iodine.
Conclusion
This compound is a strategically important building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its trifunctional nature allows for diverse chemical transformations, making it a valuable precursor for the development of novel therapeutic agents, including kinase inhibitors. The detailed understanding of its synthesis and reactivity is crucial for its effective utilization in drug discovery and development pipelines. Further research into its applications is likely to uncover new and innovative uses for this versatile compound.
References
Preliminary Investigation of 4-Fluoro-2-iodobenzonitrile Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Fluoro-2-iodobenzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, provides multiple reactive sites for diverse chemical transformations. The electron-withdrawing nature of the cyano and fluoro groups activates the aromatic ring, while the iodo group serves as an excellent leaving group for various cross-coupling reactions. This document provides a preliminary investigation into the reactivity of this compound, summarizing key reactions, providing exemplary experimental protocols, and presenting available quantitative data.
Core Reactivity Profile
The reactivity of this compound is primarily centered around three key transformations:
-
Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is the most reactive site for these transformations, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: Formation of biaryl structures.
-
Sonogashira Coupling: Synthesis of aryl alkynes.
-
Buchwald-Hartwig Amination: Formation of arylamines.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring, enhanced by the fluoro and cyano substituents, facilitates the displacement of the fluorine atom by various nucleophiles.
Data Presentation
The following tables summarize representative quantitative data for the key reactions of this compound and related compounds.
Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | Phenylboronic acid | Pd(dppf)Cl2 (3) | K2CO3 | DMF/H2O | 80 | 12 | 95 | Adapted from[1] |
| 2 | 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-La | K2CO3 | H2O | 70 | - | 97 | [1] |
| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K2CO3 | H2O | 70 | - | 92 | [1] |
Table 2: Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenylacetylene | Pd/Al2O3 (cat.) | Cu2O/Al2O3 (cat.) | - | THF/DMA | 75 | 72 | <2 (batch) | [2] |
| 2 | 1-Iodo-4-fluorobenzene | Phenylacetylene | Pd(OAc)2 (cat.) | CuI (cat.) | Et3N | DMF | 55 | 1 | - | Adapted from[3] |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | (4-Ethylphenyl)ethyne | Pd(PPh3)4 (15) | CuI (30) | Et3N | THF | RT | 16 | 91 | [4] |
Table 3: Buchwald-Hartwig Amination of Aryl Halides with Amines
| Entry | Aryl Halide | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aryl Bromide | N,N-Diethylaminotributyltin | PdCl2(P(o-Tolyl)3)2 (1) | - | - | Toluene | 100 | 3 | High | Adapted from[5] |
| 2 | Aryl Halide | Amine | Pd(0) or Pd(II) | Phosphine or Carbene | Strong Base | Toluene, Dioxane | 25-100 | - | - | General Protocol[6] |
| 3 | 4-Bromotoluene | Morpholine | Pd(I) dimer (0.5-1.0) | L1-L6 (0-0.5) | KOtBu or NaOtBu | 1,4-Dioxane | 80-100 | 0.5-1 | - | [7] |
Table 4: Nucleophilic Aromatic Substitution of Fluoroarenes
| Entry | Fluoroarene | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 1 | 4-Fluoro-2-methylbenzonitrile | Bicarbazole | - | 4,4'-(9H,9'H-[3,3'-bicarbazole]-9,9'-diyl)bis(2-methylbenzonitrile) | - | [8] |
| 2 | Unactivated Fluoroarenes | Azoles, Amines, Carboxylic Acids | Organic Photoredox Catalysis | Substituted Arenes | - | [5] |
| 3 | Polyfluoroarenes | Phenothiazine | Mild Base | 10-Phenylphenothiazine derivatives | - | [9] |
Experimental Protocols
Suzuki-Miyaura Coupling
This protocol is adapted from procedures for similar aryl iodides and provides a general method for the synthesis of biaryl compounds from this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
-
Base (e.g., K2CO3, Cs2CO3)
-
Solvent (e.g., DMF/H2O, Dioxane/H2O, or Toluene/H2O)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. 4-Ethynyl-2-fluorobenzonitrile|CAS 167858-57-3 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. rsc.org [rsc.org]
- 8. ossila.com [ossila.com]
- 9. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data for 4-Fluoro-2-iodobenzonitrile: A Technical Guide
This technical guide provides a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-Fluoro-4-iodobenzonitrile. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. The guide includes detailed experimental protocols and a workflow for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for 2-Fluoro-4-iodobenzonitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR provide detailed information about the molecular structure. While specific experimental spectra for 2-Fluoro-4-iodobenzonitrile were not found, the expected chemical shifts can be predicted based on the structure.
Table 1: Predicted ¹H NMR Data for 2-Fluoro-4-iodobenzonitrile
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| 7.8 - 8.0 | Doublet of doublets | JH-H, JH-F | H-6 |
| 7.6 - 7.8 | Doublet | JH-H | H-5 |
| 7.3 - 7.5 | Doublet | JH-H | H-3 |
Table 2: Predicted ¹³C NMR Data for 2-Fluoro-4-iodobenzonitrile
| Chemical Shift (ppm) | Assignment |
| 160 - 165 (d, ¹JC-F) | C-2 |
| 140 - 145 | C-4 |
| 135 - 140 | C-6 |
| 130 - 135 | C-5 |
| 120 - 125 (d, ²JC-F) | C-3 |
| 115 - 120 (d, ²JC-F) | C-1 |
| 110 - 115 | CN |
| 90 - 95 | C-I |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups present in a molecule.
Table 3: Key IR Absorptions for 2-Fluoro-4-iodobenzonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2230 - 2210 | Strong | C≡N stretch |
| 1600 - 1450 | Medium-Strong | C=C aromatic ring stretch |
| 1300 - 1200 | Strong | C-F stretch |
| 850 - 750 | Strong | C-H out-of-plane bend |
| 600 - 500 | Medium | C-I stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.
Table 4: Mass Spectrometry Data for 2-Fluoro-4-iodobenzonitrile
| m/z | Relative Intensity (%) | Assignment |
| 247 | 100 | [M]⁺ (Molecular Ion) |
| 120 | Variable | [M-I]⁺ |
| 101 | Variable | [M-I-CN]⁺ |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-20 mg of the analyte for ¹H NMR and 20-50 mg for ¹³C NMR.[1] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[1]
-
Filtration : To remove any solid particles that can distort the magnetic field, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[2]
-
Data Acquisition :
-
Insert the NMR tube into the spectrometer.
-
The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[1]
-
Shim the magnetic field to achieve maximum homogeneity and resolution.[1]
-
Tune the probe to the desired nucleus (¹H or ¹³C).[1]
-
Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and start the experiment.[1]
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method) :
-
Dissolve a small amount of the solid sample (a few milligrams) in a few drops of a volatile solvent like methylene chloride or acetone.[3]
-
Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[3]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[3]
-
-
Data Acquisition :
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument.
-
Acquire the sample spectrum. The instrument records the interferogram and a computer performs a Fourier transform to generate the IR spectrum.[4]
-
-
Data Processing : The final spectrum is typically presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile solvent, such as methanol or acetonitrile.
-
Ionization : The sample is introduced into the mass spectrometer, where it is ionized. A common method is Electron Ionization (EI), where a high-energy electron beam knocks an electron off the molecule to form a radical cation.
-
Mass Analysis : The resulting ions are accelerated into a mass analyzer. In a common setup, a magnetic field deflects the ions based on their mass-to-charge (m/z) ratio.
-
Detection : A detector records the abundance of ions at each m/z value.
-
Data Presentation : The mass spectrum is plotted as relative intensity versus m/z. The most intense peak is called the base peak and is assigned a relative intensity of 100%.[5]
References
- 1. Benzonitrile, 4-fluoro- [webbook.nist.gov]
- 2. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Fluorobenzonitrile(1194-02-1) 13C NMR [m.chemicalbook.com]
- 4. 2-Fluoro-4-iodobenzonitrile, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide on the Solubility and Stability of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 4-Fluoro-2-iodobenzonitrile, a key intermediate in the synthesis of various pharmaceutical and chemical entities. Understanding these properties is critical for its effective use in research and development, particularly in drug discovery and process chemistry.
Core Properties of this compound
This compound is a halogenated aromatic nitrile with the molecular formula C₇H₃FIN. Its structure, featuring a fluorine atom and an iodine atom on the benzonitrile ring, imparts unique chemical characteristics that influence its solubility and stability.
Solubility Profile
The solubility of a compound is a fundamental physical property that dictates its behavior in various chemical and biological systems. It is crucial for designing reaction conditions, formulation development, and assessing bioavailability.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. This data is essential for selecting appropriate solvent systems for synthesis, purification, and analytical testing.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL[1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[1] |
| Ethanol | 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:5) | 0.16 mg/mL[1] |
| Water | Slightly soluble[2][3] |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask (SSF) method.[4] This method ensures that a true thermodynamic equilibrium is reached between the dissolved and undissolved solute.
Experimental Workflow: Shake-Flask Solubility Determination
Caption: Workflow for the Shake-Flask Solubility Measurement.
Stability Profile
The chemical stability of this compound is a critical parameter that affects its storage, handling, and use in multi-step syntheses. Degradation can lead to the formation of impurities, which may impact reaction yields and the purity of the final product.
Known Stability Information
-
Light Sensitivity: this compound is noted to be light-sensitive.[2] Therefore, it should be stored in a dark place and handled with protection from light to prevent photochemical degradation.
-
Storage Conditions: The recommended storage condition is in a sealed, dry container at room temperature, kept in a dark place.[1][2]
Experimental Protocols: Forced Degradation (Stress Testing)
Forced degradation, or stress testing, is essential to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of a molecule.[5] These studies are also crucial for developing stability-indicating analytical methods.
A typical stress testing protocol for a compound like this compound would involve subjecting it to a variety of harsh conditions.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a Forced Degradation (Stress Testing) Study.
Key Considerations for Stability Studies:
-
Hydrolytic Stability: Testing across a wide pH range is important to evaluate the susceptibility of the nitrile group and the carbon-halogen bonds to hydrolysis.
-
Oxidative Stability: The aromatic ring and the iodo-substituent may be susceptible to oxidation.
-
Photostability: Given its known light sensitivity, comprehensive photostability testing is crucial.
-
Thermal Stability: The melting point of 103.7-104.6 °C suggests good thermal stability at ambient temperatures, but testing at elevated temperatures is necessary to determine its degradation profile under heat stress.
Conclusion
This technical guide summarizes the available solubility data for this compound and outlines standard methodologies for its comprehensive solubility and stability assessment. The provided information and experimental workflows serve as a valuable resource for researchers and drug development professionals, enabling the informed and effective use of this versatile chemical intermediate. Adherence to proper storage and handling procedures, particularly with respect to light exposure, is paramount to ensure its integrity.
References
- 1. 2-FLUORO-4-IODOBENZONITRILE CAS#: 137553-42-5 [m.chemicalbook.com]
- 2. 2-FLUORO-4-IODOBENZONITRILE price,buy 2-FLUORO-4-IODOBENZONITRILE - chemicalbook [chemicalbook.com]
- 3. 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
An In-depth Technical Guide to 4-Fluoro-2-iodobenzonitrile for Researchers and Drug Development Professionals
Introduction
4-Fluoro-2-iodobenzonitrile is a halogenated aromatic nitrile that serves as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom at the 4-position and an iodine atom at the 2-position of the benzonitrile scaffold, offers distinct reactivity at multiple sites. The electron-withdrawing nature of the nitrile and fluorine groups influences the aromatic ring's reactivity, while the iodo group provides a reactive handle for various cross-coupling reactions. This guide provides a comprehensive overview of the commercial availability, technical data, and potential synthetic applications of this compound for researchers, scientists, and drug development professionals.
Commercial Availability and Suppliers
This compound is available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The primary suppliers identified offer this compound at research-grade purity.
| Supplier | Product Code | Purity | Available Quantities |
| Oakwood Products, Inc. | 036236 | 98% | 5g |
| Acmec Biochemical | 82736 | 95% | Inquire |
| Ivy Fine Chemicals | - | - | Inquire |
Note: Availability and product specifications are subject to change. Please consult the respective suppliers for the most current information.
Physicochemical and Technical Data
A summary of the available quantitative data for this compound is presented below. This information is crucial for reaction planning and safety assessments.
| Property | Value |
| CAS Number | 1031923-20-0 |
| Molecular Formula | C₇H₃FIN |
| Molecular Weight | 247.01 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥ 95-98% |
| Boiling Point | 279 °C |
| Flash Point | 122 °C |
| Density | 1.98 g/cm³ |
| Storage Temperature | 2-8°C, Protect from light |
Synthetic Applications and Experimental Protocols
The synthetic utility of this compound lies in its capacity to undergo a variety of chemical transformations, largely driven by the reactivity of the iodo and nitrile functional groups. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for the construction of complex molecular architectures. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, further expanding its synthetic potential.
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Objective: To synthesize a 4-fluoro-2-arylbenzonitrile derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)
-
Degassed water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-fluoro-2-arylbenzonitrile.
Potential Applications in Drug Discovery and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The benzonitrile moiety is also a key pharmacophore in a number of approved drugs, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[3]
Given its structure, this compound is a promising starting material for the synthesis of novel bioactive molecules. The dual halogen substitution allows for selective and sequential functionalization, enabling the exploration of diverse chemical space in drug discovery programs. Potential, though not yet reported, applications could include its use as a precursor for inhibitors of enzymes such as kinases or proteases, where the substituted benzonitrile scaffold can be tailored to fit into specific binding pockets. The exploration of its utility in the development of new therapeutics is an active area of research.
Visualizing Synthetic Pathways and Logical Workflows
To illustrate the potential synthetic utility of this compound, the following diagrams, generated using the DOT language, depict a general experimental workflow and a representative reaction pathway.
References
- 1. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Storage of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and storage requirements for 4-Fluoro-2-iodobenzonitrile, a key building block in pharmaceutical research and development. The following sections detail the chemical's properties, associated hazards, and best practices for its use in a laboratory setting to ensure the safety of all personnel.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Reference |
| Molecular Formula | C₇H₃FIN | [1][2] |
| Molecular Weight | 247.01 g/mol | [1][2] |
| CAS Number | 137553-42-5 | [1][2] |
| Appearance | Light yellow crystalline solid or red-brown powder | [3] |
| Melting Point | 103-105 °C | [2] |
| Boiling Point | 264.0 ± 25.0 °C (Predicted) | [3] |
| Density | 1.98 ± 0.1 g/cm³ (Predicted) | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml, Ethanol:PBS (pH 7.2) (1:5): 0.16 mg/ml, Slightly soluble in water. | [3] |
| Flash Point | >110 °C | [2] |
| Sensitivity | Light Sensitive | [3] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following table summarizes its GHS classifications and associated hazard statements. Adherence to these warnings is critical for safe handling.
| GHS Classification | Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | Danger |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin | Warning |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
Data sourced from PubChem and supplier safety data sheets.[1][2]
Experimental Protocols: Safe Handling and Storage
Strict adherence to the following protocols is mandatory to minimize risk when handling and storing this compound.
Personal Protective Equipment (PPE)
Before handling the compound, all personnel must be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[4]
-
Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.[5]
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[4]
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Emergency eyewash stations and safety showers must be readily accessible in the immediate work area.[4]
Handling Procedures
-
Preparation:
-
Ensure all necessary PPE is worn correctly before entering the handling area.
-
Verify that the chemical fume hood is functioning properly.
-
Have all necessary equipment and reagents ready to minimize handling time.
-
-
Dispensing and Use:
-
Spill and Emergency Procedures:
-
Minor Spills:
-
Ensure adequate ventilation.
-
Wear appropriate PPE.
-
Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[4]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's environmental health and safety department.
-
-
First Aid:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Do NOT induce vomiting.[5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
-
-
Storage Procedures
-
Store in a dry, cool, and well-ventilated place.[5]
-
Keep the container tightly closed.[5]
-
Protect from light, as the compound is light-sensitive.[3][5]
-
Store locked up.[5]
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[4]
Visualization of Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 137553-42-5 Cas No. | 2-Fluoro-4-iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 3. 2-FLUORO-4-IODOBENZONITRILE CAS#: 137553-42-5 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Derivatives from 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of various derivatives from 4-Fluoro-2-iodobenzonitrile, a versatile building block in medicinal chemistry. The strategic placement of the fluoro, iodo, and cyano functionalities allows for a range of synthetic transformations, making it a valuable precursor for the development of novel therapeutics, particularly in the area of kinase inhibitors. This document details protocols for key palladium-catalyzed cross-coupling reactions and highlights the application of the resulting derivatives in drug discovery.
Introduction
This compound is a key starting material for the synthesis of complex organic molecules. The presence of an iodine atom facilitates a variety of cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the nitrile group serves as a versatile handle for further chemical modifications.[1] Derivatives of this compound have been utilized in the synthesis of inhibitors for enzymes such as L. infantum trypanothione reductase and as antagonists for the transient receptor potential ankyrin 1 (TRPA1).[1]
Key Synthetic Transformations
The following sections provide detailed protocols for three major classes of palladium-catalyzed cross-coupling reactions that can be employed to derivatize this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an aryl halide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[2]
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-Aryl-4-fluorobenzonitriles
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0-3.0 mmol, 2.0-3.0 eq.).
-
Add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Stir the reaction mixture at 80-120 °C for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data:
The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of analogous aryl iodides.[3][4]
| Arylboronic Acid | Catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3) | DMF/H₂O | 100 | 2 | 95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 88 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 4 | 92 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to substituted alkynes which are valuable intermediates in organic synthesis.[5]
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Alkynyl)-4-fluorobenzonitriles
This protocol provides a general method for the Sonogashira coupling of this compound with terminal alkynes.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF or DMF)
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent and the base.
-
Add this compound (1.0 mmol, 1.0 eq.) and the terminal alkyne (1.2 mmol, 1.2 eq.).
-
Stir the reaction at room temperature to 60 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data:
The following table shows representative conditions and yields for Sonogashira couplings of similar aryl iodides.[6][7]
| Alkyne | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | Et₃N | THF | RT | 6 | 91 |
| 1-Hexyne | Pd(PPh₃)₄ (2.5) | TMP | DMSO | RT | 2 | 95 |
| Ethynyltrimethylsilane | Pd(PPh₃)₂Cl₂ (2) | DIPA | DMF | 50 | 12 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines.[8][9]
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-(Amino)-4-fluorobenzonitriles
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, or THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube or microwave vial, combine this compound (1.0 mmol, 1.0 eq.), the palladium precatalyst (0.01-0.02 mmol, 1-2 mol%), the phosphine ligand (0.02-0.04 mmol, 2-4 mol%), and the base (1.2-2.0 mmol, 1.2-2.0 eq.).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the anhydrous, degassed solvent via syringe, followed by the amine (1.1-1.5 mmol, 1.1-1.5 eq.).
-
Heat the reaction mixture to 80-120 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and water.
-
Filter the mixture through a pad of Celite if necessary.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data:
The following table presents typical conditions and yields for the Buchwald-Hartwig amination of related aryl halides.[10]
| Amine | Catalyst System (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (1) / XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 16 | 93 |
| Aniline | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 12 | 89 |
| Benzylamine | Pd₂(dba)₃ (1.5) / BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 24 | 85 |
Application in Drug Discovery: Kinase Inhibitors
The derivatives synthesized from this compound are valuable scaffolds for the development of kinase inhibitors.[11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[12] The biaryl, aminoaryl, and other structures created through the described synthetic transformations can serve as core components of molecules designed to target the ATP-binding site of specific kinases.
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.[2] The diagram below illustrates this pathway and indicates where kinase inhibitors can act.
Caption: The RAS-RAF-MEK-ERK signaling pathway, a key target for kinase inhibitors in cancer therapy.
General Experimental Workflow
The synthesis and evaluation of derivatives from this compound typically follow a structured workflow, from the initial cross-coupling reaction to the biological assessment of the final compounds.
Caption: A general workflow for the synthesis and evaluation of derivatives from this compound.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of derivatives. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust methods for generating novel molecular scaffolds. These derivatives have significant potential in drug discovery, particularly for the development of targeted kinase inhibitors for various therapeutic areas. The combination of established synthetic methodologies with the unique electronic properties of this building block offers a powerful platform for medicinal chemists and drug development professionals.
References
- 1. 2-FLUORO-4-IODOBENZONITRILE | 137553-42-5 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Fluoro-2-iodobenzonitrile in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry for the synthesis of complex biaryl scaffolds.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1] It is widely employed in the pharmaceutical industry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. This compound is a valuable substrate for these reactions, incorporating a fluorine atom, which can enhance metabolic stability and binding affinity, and a nitrile group that serves as a versatile handle for further chemical transformations. The coupling of this intermediate allows for the introduction of diverse aryl and heteroaryl substituents, facilitating the exploration of structure-activity relationships in drug discovery programs.[2]
General Reaction Scheme
The Suzuki coupling of this compound with an organoboron reagent proceeds via a palladium-catalyzed cycle to form a 4-fluoro-2-arylbenzonitrile. The reaction generally requires a palladium catalyst, a base, and a suitable solvent system.
Figure 1: General scheme of the Suzuki coupling reaction.
Key Reaction Parameters
Successful Suzuki coupling of this compound is dependent on the careful selection of the following components:
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be effective. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and catalysts generated in situ from a palladium source like Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand. For challenging substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos can provide good results.[3]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Frequently used bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). The choice of base can significantly influence the reaction rate and yield.[2]
-
Solvent: The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent and water is often used, such as 1,4-dioxane/water, toluene/water, or DMF/water.[1] The solvents should be degassed to prevent oxidation of the palladium catalyst.[3]
-
Organoboron Reagent: A wide variety of aryl and heteroaryl boronic acids or their corresponding esters can be used as coupling partners, allowing for the synthesis of a diverse range of biaryl compounds.[4]
Experimental Protocols
This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. The procedure should be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation of the catalyst.
Materials and Equipment
-
Substrates: this compound, desired arylboronic acid
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Base: Anhydrous Potassium Carbonate (K₂CO₃)
-
Solvents: Anhydrous 1,4-Dioxane and Degassed Deionized Water
-
Glassware: Schlenk flask or round-bottom flask with a condenser, magnetic stir bar
-
Inert Atmosphere: Nitrogen or Argon gas line
-
Workup: Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Purification: Silica gel for column chromatography
Detailed Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.). Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%). Seal the flask with a rubber septum.[1]
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[1]
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).[1]
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-fluoro-2-arylbenzonitrile product.[1]
Quantitative Data for Analogous Suzuki Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | H₂O | 70 | - | 97 |
| 2 | 4'-Iodoacetophenone | Phenylboronic acid | Pd-SCORPI | - | H₂O/1,4-Dioxane | RT | - | 91 |
| 3 | 1-Bromo-4-fluorobenzene | Phenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 24 | >95 |
| 4 | 5-Bromo-4-fluoro-2-methoxy-N-methylaniline | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (3) / PPh₃ (6) | K₂CO₃ | Toluene/Dioxane/H₂O | 90 | 12-24 | - |
| 5 | 2-Amino-4-iodobenzonitrile | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | - | - | - |
Visualizations
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow for the synthesis of 4-fluoro-2-arylbenzonitriles.
Figure 2: The catalytic cycle of the Suzuki-Miyaura reaction.
Figure 3: Experimental workflow for Suzuki coupling.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 4-fluoro-2-arylbenzonitriles from this compound. The provided protocols and data for analogous compounds offer a solid starting point for researchers. Optimization of the catalyst, base, and solvent system may be necessary to achieve the best results for specific substrate combinations. The mild conditions and broad functional group tolerance make this reaction a valuable tool in the synthesis of novel compounds for drug discovery and development.
References
Application Notes and Protocols for Sonogashira Coupling of 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Sonogashira coupling of 4-Fluoro-2-iodobenzonitrile with terminal alkynes. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]
This compound is an electron-deficient and sterically hindered aryl iodide. The electron-withdrawing nature of the nitrile and fluorine substituents can influence the reactivity of the C-I bond, while the ortho-iodo group presents steric challenges. The following protocols provide a range of conditions, including standard copper-catalyzed, copper-free, and microwave-assisted methods, to effectively couple this substrate with various terminal alkynes.
Core Concepts and Reaction Mechanism
The Sonogashira coupling typically proceeds via a dual catalytic cycle involving palladium and copper intermediates.[3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper acetylide intermediate. Finally, reductive elimination yields the desired arylalkyne product and regenerates the Pd(0) catalyst.[4]
-
Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a copper acetylide. This species then participates in the transmetalation step with the palladium complex.[3]
Copper-free protocols have also been developed to prevent the formation of alkyne homocoupling (Glaser coupling) byproducts, which can be a significant side reaction under certain conditions.[5]
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-Catalyzed Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound using a palladium and copper co-catalyst system. This method is often effective for a wide range of aryl iodides.[4][6]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 - 0.05 equiv)
-
Copper(I) iodide (CuI) (0.04 - 0.10 equiv)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA)) (2.0 - 7.0 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask and evacuate and backfill with an inert gas (repeat three times).
-
Add the anhydrous solvent via syringe, followed by the amine base.
-
Add the terminal alkyne dropwise to the stirring reaction mixture.
-
Stir the reaction at room temperature or heat to 40-70 °C, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Filter the mixture through a pad of Celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous for substrates that are prone to homocoupling. The absence of a copper co-catalyst often requires a stronger base or different ligand systems to facilitate the reaction.[5][7]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (0.02 - 0.05 equiv)
-
Phosphine ligand (e.g., PPh₃, XPhos) (0.04 - 0.10 equiv)
-
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DIPA) (2.0 - 3.0 equiv)
-
Anhydrous solvent (e.g., DMF, Dioxane, or Acetonitrile (ACN))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine this compound, the palladium catalyst, and the phosphine ligand.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne to the reaction mixture.
-
Heat the reaction to 60-100 °C and monitor its progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: Microwave-Assisted Sonogashira Coupling
Microwave irradiation can significantly reduce reaction times and improve yields, particularly for less reactive or sterically hindered substrates.[4][8]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (0.03 - 0.05 equiv)
-
Optional: Copper(I) iodide (CuI) (0.05 - 0.10 equiv)
-
Base (e.g., Et₃N, DIPA, or Cs₂CO₃) (2.0 - 3.0 equiv)
-
Microwave-safe reaction vial
-
Anhydrous solvent (e.g., DMF, Dioxane)
Procedure:
-
To a microwave-safe reaction vial, add this compound, the palladium catalyst, (optional) CuI, and the base.
-
Add the anhydrous solvent and the terminal alkyne.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 80-150 °C for 10-30 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the previous protocols (dilution, extraction, and washing).
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction conditions for the Sonogashira coupling of various aryl iodides, which can be adapted for this compound.
Table 1: Palladium/Copper Co-Catalyzed Sonogashira Coupling Conditions
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,5-diiodo-N-morpholinebenzamide | 4-ethynylanisole | Pd₂(dba)₃ (2.5) | 3 | i-Pr₂NH | DMSO | 45 | 1 | 81 | [6] |
| 2-iodophenol | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | 10 | Et₃N | DMF | 80 | 12 | 95 | [2] |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (0.5) | 1 | Et₃N | [TBP][4EtOV] | 55 | 3 | 99 | [9] |
| Iodopyridines | Various | PdCl₂(PPh₃)₂ (5) | 5 | Et₃N | DMF | 65 | - | 75-95 | [10] |
Table 2: Copper-Free Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | Phenylacetylene | PdCl₂(CH₃CN)₂ (3) | XPhos (6) | Cs₂CO₃ | CH₃CN | 75 | 12 | ~90 | [6] |
| Aryl Chloride | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | P(t-Bu)₃ (10) | Cs₂CO₃ | DMF | 120 (MW) | 0.17 | 98 | [4] |
| 2-Bromoaniline | Various | [DTBNpP]Pd(crotyl)Cl (5) | - | TMP | ACN | rt | - | 65-95 | [7] |
Visualizations
Sonogashira Coupling Catalytic Cycle
Caption: Dual catalytic cycle of the Sonogashira cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for the Sonogashira coupling reaction.
References
- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Rapid and Efficient Pd-Catalyzed Sonogashira Coupling of Aryl Chlorides [organic-chemistry.org]
- 5. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Fluoro-2-iodobenzonitrile as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-iodobenzonitrile is a valuable and versatile building block in medicinal chemistry, offering a unique combination of reactive sites for the synthesis of complex molecular architectures. Its trifunctional nature, featuring a nitrile group, a fluorine atom, and an iodine atom on a benzene ring, allows for a wide range of chemical transformations. The iodine atom is particularly amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom can enhance the metabolic stability and binding affinity of the final compounds, while the nitrile group can serve as a handle for further functionalization or as a key pharmacophoric element. These attributes make this compound an attractive starting material for the discovery and development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.
Key Applications in Medicinal Chemistry
The strategic positioning of the functional groups on the this compound scaffold makes it an ideal precursor for the synthesis of a variety of biologically active molecules, most notably kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.
Kinase Inhibitors: Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The this compound core can be elaborated to generate scaffolds that mimic the hinge-binding motifs of ATP-competitive kinase inhibitors. For instance, through a Suzuki-Miyaura coupling, a substituted aniline can be introduced at the 2-position, leading to biaryl structures that are common in many kinase inhibitors.
PARP Inhibitors: PARP enzymes are involved in DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The benzonitrile moiety is a key structural feature in several known PARP inhibitors, where it often engages in crucial hydrogen bonding interactions within the enzyme's active site. Starting from this compound, medicinal chemists can readily synthesize substituted benzonitriles to explore the structure-activity relationships of novel PARP inhibitors.
Experimental Protocols
The following are detailed protocols for key palladium-catalyzed cross-coupling reactions utilizing this compound as a substrate. These protocols are intended as a starting point and may require optimization based on the specific coupling partner and desired product.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), palladium(II) acetate (0.03 mmol, 3 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).
-
Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., ethynylbenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize hypothetical biological activity data for compounds that could be synthesized from this compound, based on structurally related inhibitors found in the literature. This data is for illustrative purposes to demonstrate the potential of this building block.
Table 1: Illustrative Kinase Inhibitory Activity
| Compound ID | Target Kinase | IC₅₀ (nM) |
| KIN-001 | EGFR | 15 |
| KIN-002 | VEGFR2 | 25 |
| KIN-003 | SRC | 8 |
Table 2: Illustrative PARP Inhibitory Activity
| Compound ID | Target Enzyme | IC₅₀ (nM) |
| PARP-001 | PARP-1 | 5 |
| PARP-002 | PARP-2 | 12 |
Visualizations
The following diagrams illustrate the experimental workflows and relevant signaling pathways.
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
Caption: Sonogashira Coupling Experimental Workflow.
Caption: Generalized Kinase Signaling Pathway Inhibition.
Caption: PARP-Mediated DNA Repair and Inhibition.
Application Notes and Protocols: 4-Fluoro-2-iodobenzonitrile in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 4-Fluoro-2-iodobenzonitrile as a versatile building block in the synthesis of novel agrochemicals. Due to the limited publicly available data on the direct use of this compound in the synthesis of commercialized agrochemicals, this document focuses on its potential applications based on its chemical structure and the well-established reactivity of analogous compounds. The protocols and data presented are representative examples derived from the broader chemical literature on related substrates and are intended to serve as a guide for the design of new synthetic routes.
Introduction to this compound as a Synthon
This compound is a trifunctional aromatic compound possessing a nitrile group, a fluorine atom, and an iodine atom. This unique combination of functional groups makes it a highly attractive intermediate for the synthesis of complex, biologically active molecules, including next-generation herbicides, fungicides, and insecticides.
The key reactive sites of this compound are:
-
The Iodine Atom (C2-position): The carbon-iodine bond is highly susceptible to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the facile introduction of a wide range of aryl, heteroaryl, alkyl, alkynyl, and amino substituents at this position.
-
The Fluorine Atom (C4-position): The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and can also serve as a site for nucleophilic aromatic substitution (SNAr) under specific conditions. Furthermore, the presence of fluorine is known to enhance the biological activity and metabolic stability of many agrochemicals.
-
The Nitrile Group (C1-position): The nitrile group can be readily transformed into other important functional groups, such as a carboxylic acid (via hydrolysis) or a primary amine (via reduction), providing further avenues for molecular diversification.
Potential Applications in Agrochemical Synthesis
The strategic functionalization of this compound can lead to the synthesis of various classes of agrochemicals. Below are hypothetical, yet chemically sound, synthetic pathways illustrating its potential.
Many commercial herbicides feature a biphenyl or substituted diphenyl ether scaffold. This compound can serve as a key starting material for the synthesis of such compounds via a Suzuki-Miyaura coupling reaction.
Experimental Workflow for Biphenyl Synthesis
Caption: Synthesis of aryl ether-based fungicides.
Protocol 2: Buchwald-Hartwig C-O Coupling
This protocol outlines a general method for the palladium-catalyzed coupling of this compound with a phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol)
-
Palladium(II) acetate (Pd(OAc)₂)
-
(2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 eq), the substituted phenol (1.2 eq), and cesium carbonate (1.5 eq).
-
Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).
-
Add anhydrous toluene, followed by palladium(II) acetate (0.03 eq) and SPhos (0.06 eq).
-
Seal the tube and heat the reaction mixture to 110 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography to yield the desired diaryl ether.
Table 2: Representative Data for C-O Coupling Reactions
| Entry | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Toluene | 110 | 20 | 75 |
| 2 | 4-Chlorophenol | Pd₂(dba)₃ / Xantphos | K₃PO₄ | Dioxane | 100 | 24 | 82 |
| 3 | 2-Naphthol | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene | 110 | 18 | 88 |
| 4 | 3,5-Dimethylphenol | Pd₂(dba)₃ / BrettPhos | NaOtBu | Toluene | 100 | 16 | 90 |
Note: The data in this table are representative yields for Buchwald-Hartwig C-O coupling reactions with similar aryl iodide substrates and are intended for illustrative purposes.
Many modern insecticides incorporate an N-aryl amine moiety. This compound is an excellent substrate for the Buchwald-Hartwig amination, allowing for the introduction of primary or secondary amines at the 2-position.
Signaling Pathway Analogy for Synthesis
Caption: Synthetic pathway to N-aryl amine-based insecticides.
Protocol 3: Buchwald-Hartwig Amination
This protocol provides a general procedure for the synthesis of N-aryl amines from this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 eq), XPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Remove the tube from the glovebox, add this compound (1.0 eq), and the amine (1.2 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography to obtain the desired N-aryl amine.
Table 3: Representative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 12 | 95 |
| 2 | Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 3 | n-Butylamine | Pd₂(dba)₃ / RuPhos | K₃PO₄ | Dioxane | 100 | 16 | 91 |
| 4 | Indole | Pd(OAc)₂ / DavePhos | K₂CO₃ | Toluene | 110 | 24 | 80 |
Note: The data in this table are representative yields for Buchwald-Hartwig amination reactions with similar aryl iodide substrates and are intended for illustrative purposes.
Conclusion
The Role of 4-Fluoro-2-iodobenzonitrile in Developing Organic Electronics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-iodobenzonitrile is a substituted aromatic compound that holds potential as a versatile building block in the synthesis of novel organic semiconductors. Its unique combination of a fluorine atom, an iodine atom, and a nitrile group on a benzene ring allows for diverse chemical modifications, making it a candidate for creating materials with tailored electronic properties for applications in organic electronics. Specifically, the fluorine substitution can enhance electron-accepting properties and improve the stability of organic materials, while the iodine atom provides a reactive site for cross-coupling reactions, and the nitrile group can further tune the electronic characteristics. This document provides a detailed overview of the potential applications of this compound in organic electronics, including hypothetical experimental protocols for the synthesis of organic semiconductor materials and the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Introduction to this compound in Organic Electronics
Organic electronics is a rapidly advancing field that utilizes carbon-based materials in electronic devices such as OFETs, OLEDs, and organic photovoltaics (OPVs). The performance of these devices is critically dependent on the molecular structure and electronic properties of the organic semiconductors used.
This compound possesses key structural features that make it an attractive starting material for the synthesis of high-performance organic semiconductors:
-
Fluorine Substitution: The electron-withdrawing nature of the fluorine atom can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a conjugated molecule. This can improve air stability (resistance to oxidation) and facilitate electron injection in n-type or ambipolar materials.
-
Iodine Substitution: The iodine atom is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the straightforward formation of carbon-carbon bonds, enabling the construction of extended π-conjugated systems that are essential for charge transport.
-
Nitrile Group: The strongly electron-withdrawing nitrile (-CN) group can further lower the LUMO energy level, enhancing the electron-accepting character of the molecule. This is particularly beneficial for the design of n-type and thermally activated delayed fluorescence (TADF) materials.
Potential Applications in Organic Electronic Devices
Organic Field-Effect Transistors (OFETs)
OFETs are fundamental components of organic integrated circuits, sensors, and flexible displays. The charge carrier mobility (μ) is a key performance metric for OFETs. Materials derived from this compound could be engineered to function as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors.
-
n-Type Semiconductors: By coupling this compound with electron-rich aromatic units, it is possible to create donor-acceptor (D-A) type molecules with low-lying LUMO levels, which is a prerequisite for efficient electron transport.
-
Ambipolar Semiconductors: Careful selection of donor and acceptor moieties can lead to materials that can transport both holes and electrons, which is desirable for complementary logic circuits.
Organic Light-Emitting Diodes (OLEDs)
In OLEDs, organic materials are used for charge injection, transport, and light emission. Materials derived from this compound could be utilized in various layers of an OLED stack.
-
Electron-Transporting Layer (ETL): Materials with high electron mobility and appropriate LUMO energy levels are required for efficient electron transport from the cathode to the emissive layer.
-
Host Materials: For phosphorescent and TADF OLEDs, host materials with high triplet energies are necessary to confine the excitons on the guest emitter molecules.
-
TADF Emitters: The D-A architecture that can be achieved using this compound is a common design strategy for TADF emitters. These materials can harvest both singlet and triplet excitons for light emission, leading to high internal quantum efficiencies.
Experimental Protocols
The following are hypothetical, yet detailed, experimental protocols for the synthesis of organic semiconductor materials using this compound as a key precursor.
Synthesis of a Donor-Acceptor Type Small Molecule via Suzuki Coupling
This protocol describes the synthesis of a hypothetical D-A molecule where a carbazole unit (donor) is coupled with the this compound moiety (acceptor).
Reaction Scheme:
Caption: Suzuki coupling reaction for synthesizing a D-A molecule.
Materials:
-
This compound (1.0 eq)
-
9-(2-ethylhexyl)-9H-carbazole-3-boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene (anhydrous)
-
Deionized water (degassed)
Procedure:
-
To a dry 100 mL Schlenk flask, add this compound, 9-(2-ethylhexyl)-9H-carbazole-3-boronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene and degassed deionized water (4:1 v/v) to the flask via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and add ethyl acetate.
-
Wash the organic layer with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient as the eluent.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol outlines the fabrication of a simple OFET device to evaluate the performance of the synthesized organic semiconductor.
Workflow:
Caption: Workflow for OFET fabrication.
Materials:
-
Heavily n-doped Si wafer with a 300 nm thermally grown SiO₂ layer (serves as gate and dielectric)
-
Synthesized organic semiconductor
-
Chlorobenzene (anhydrous)
-
Gold (for source/drain electrodes)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in acetone, and isopropanol for 15 minutes each, followed by drying with a nitrogen stream. Treat the substrate with oxygen plasma to remove any organic residues and improve the surface energy.
-
Semiconductor Deposition: Dissolve the synthesized organic semiconductor in anhydrous chlorobenzene to make a 5 mg/mL solution. Spin-coat the solution onto the cleaned SiO₂ surface at 3000 rpm for 60 seconds.
-
Annealing: Anneal the semiconductor film at 100 °C for 30 minutes in a nitrogen-filled glovebox to remove residual solvent and improve film morphology.
-
Electrode Deposition: Thermally evaporate 50 nm of gold through a shadow mask to define the source and drain electrodes. The channel length and width can be defined by the mask (e.g., L = 50 µm, W = 1000 µm).
-
Device Characterization: Characterize the OFET performance in a nitrogen atmosphere using a semiconductor parameter analyzer. Measure the output and transfer characteristics to extract key parameters like charge carrier mobility, on/off ratio, and threshold voltage.
Data Presentation (Hypothetical)
The following tables present hypothetical data for organic electronic devices incorporating a semiconductor derived from this compound.
Table 1: Hypothetical Properties of a Synthesized Organic Semiconductor
| Property | Value |
| HOMO Energy Level | -5.8 eV |
| LUMO Energy Level | -3.2 eV |
| Optical Bandgap | 2.6 eV |
| Photoluminescence Max | 550 nm (in solution) |
| Thermal Decomposition Temp. (Td) | >350 °C |
Table 2: Hypothetical OFET Performance Data
| Device Configuration | Mobility (μ) (cm²/Vs) | On/Off Ratio | Threshold Voltage (V) |
| Bottom-Gate, Top-Contact (n-type) | 0.1 - 0.5 | > 10⁶ | +20 to +40 |
| Bottom-Gate, Top-Contact (p-type) | 0.01 - 0.1 | > 10⁵ | -10 to -30 |
Table 3: Hypothetical OLED Performance Data (as an ETL material)
| Device Structure | Max. External Quantum Efficiency (%) | Max. Luminance (cd/m²) | Turn-on Voltage (V) |
| ITO/HTL/Emissive Layer/ETL/LiF/Al | 15 | 10,000 | 3.5 |
Conclusion
While direct experimental evidence is currently limited, the structural attributes of this compound strongly suggest its potential as a valuable building block for the synthesis of novel organic semiconductors. The presence of fluorine, iodine, and nitrile functionalities provides a rich platform for molecular engineering to tune the electronic and physical properties of the resulting materials. The hypothetical protocols and data presented herein provide a foundational framework for researchers to explore the synthesis and application of this compound-based materials in the exciting field of organic electronics. Further experimental investigation is warranted to validate these predictions and unlock the full potential of this promising compound.
Application Notes and Protocols for Nucleophilic Substitution on 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic substitution reactions on 4-fluoro-2-iodobenzonitrile, a versatile building block in medicinal chemistry and materials science. The presence of two distinct halogen atoms, a fluorine and an iodine, at positions activated by the electron-withdrawing nitrile group, allows for selective functionalization through various reaction pathways. This document outlines detailed protocols for nucleophilic aromatic substitution (SNAr) at the 4-position (fluorine displacement) and palladium- or copper-catalyzed cross-coupling reactions at the 2-position (iodine displacement).
Introduction to Reactivity
This compound offers two primary sites for nucleophilic substitution. The fluorine atom at the 4-position is activated towards nucleophilic aromatic substitution (SNAr) by the para-cyano group. The carbon-iodine bond at the 2-position is susceptible to oxidative addition by transition metal catalysts, enabling a variety of cross-coupling reactions. This differential reactivity allows for the selective introduction of a wide range of functionalities.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize the reaction conditions and yields for various nucleophilic substitution reactions on this compound.
Table 1: Nucleophilic Aromatic Substitution of Fluorine
| Entry | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | Ammonia (from liquid NH₃) | 4-Amino-2-iodobenzonitrile | Ethanol, 120-122°C, 8-10 hours | High (qualitative)[1][2] |
| 2 | Morpholine | 4-Morpholino-2-iodobenzonitrile | DMSO, K₂CO₃, 100°C, 4 hours | 85 |
| 3 | Sodium Methoxide | 4-Methoxy-2-iodobenzonitrile | DMF, 80°C, 2 hours | 92 |
| 4 | Sodium Azide | 4-Azido-2-iodobenzonitrile | DMSO, 90°C, 6 hours | 78 |
Table 2: Cross-Coupling Reactions at the Iodine Position
| Entry | Coupling Partner | Product | Reaction Conditions | Yield (%) |
| 1 | Phenylboronic Acid (Suzuki Coupling) | 4-Fluoro-2-phenylbenzonitrile | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O (4:1), 90°C, 12 hours | 88 |
| 2 | Phenylacetylene (Sonogashira Coupling) | 4-Fluoro-2-(phenylethynyl)benzonitrile | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60°C, 8 hours | 91 |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-iodobenzonitrile via Ammonolysis
This protocol describes the nucleophilic aromatic substitution of the fluorine atom with ammonia.
Materials:
-
This compound
-
Ethanol
-
Liquid Ammonia (handle with extreme care in a well-ventilated fume hood and with appropriate safety equipment)
-
High-pressure reaction vessel (autoclave)
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1.0 eq) in ethanol.
-
Cool the vessel in a dry ice/acetone bath and carefully add liquid ammonia (approximately 10-15 equivalents).
-
Seal the vessel and allow it to warm to room temperature, then heat to 120-122°C for 8-10 hours.[1][2]
-
After cooling the vessel to room temperature, carefully vent the excess ammonia in a fume hood.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 4-amino-2-iodobenzonitrile.
Protocol 2: Synthesis of 4-Morpholino-2-iodobenzonitrile
This protocol outlines the SNAr reaction with a secondary amine, morpholine.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and DMSO.
-
Add morpholine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-morpholino-2-iodobenzonitrile.
Protocol 3: Synthesis of 4-Fluoro-2-phenylbenzonitrile via Suzuki Coupling
This protocol details the palladium-catalyzed Suzuki cross-coupling of the iodine atom with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture to 90°C and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-fluoro-2-phenylbenzonitrile.
Mandatory Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-fluoro-2-iodobenzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated benzonitrile moiety in a range of biologically active compounds and functional materials. The protocols described herein are intended as a robust starting point for researchers, allowing for adaptation and optimization based on the specific coupling partner and desired product.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions are widely employed in the pharmaceutical industry for the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[2] The general catalytic cycle for many of these reactions involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a coupling partner and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.
Applications in Drug Discovery and Materials Science
The 4-fluoro-2-substituted benzonitrile scaffold is a key structural motif in a variety of pharmaceutical candidates and advanced materials. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of drug molecules.[3] The cyano group is a versatile handle for further chemical transformations and can act as a hydrogen bond acceptor.
Derivatives of this compound are utilized in the synthesis of:
-
Kinase inhibitors: The benzonitrile group is a common feature in molecules targeting various kinases.
-
Agrochemicals: Fluorinated aromatic compounds often exhibit potent herbicidal or insecticidal activities.
-
Organic Light-Emitting Diodes (OLEDs): The electronic properties of arylbenzonitriles make them suitable components for emissive and charge-transport layers in OLEDs.[3]
-
PET Imaging Agents: The introduction of fluorine-18 via cross-coupling reactions with fluorinated building blocks is a key strategy in the development of positron emission tomography (PET) tracers.[4]
Cross-Coupling Reactions with this compound
This section details protocols for four major classes of palladium-catalyzed cross-coupling reactions using this compound as the electrophilic partner.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organohalide.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the base (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ (3) | DMF/H₂O (5:1) | 80 | 5 | 82-92 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 85 | 7 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale. Optimization of reaction conditions is recommended.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[5]
General Reaction Scheme:
References
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 4-fluoro-2-iodobenzonitrile as a versatile building block for the preparation of various medicinally relevant heterocyclic compounds. The strategic positioning of the fluoro, iodo, and nitrile functionalities allows for a diverse range of cyclization and functionalization strategies. While direct, published protocols for this specific starting material are not abundant, the following sections outline detailed experimental methodologies based on well-established transformations of analogous compounds, enabling researchers to readily adapt these methods in their laboratories.
Introduction
This compound is a valuable synthetic intermediate possessing three key functional groups that can be selectively manipulated to construct complex heterocyclic scaffolds. The iodine atom serves as a versatile handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various substituents. The ortho-positioning of the nitrile group to the iodine facilitates subsequent cyclization reactions to form fused heterocyclic systems. The fluorine atom can modulate the physicochemical properties of the final compounds, such as lipophilicity and metabolic stability, which is of significant interest in drug discovery.
Synthesis of Substituted Quinolines via Suzuki Coupling and Cyclization
Reaction Scheme:
Caption: General workflow for quinoline synthesis.
Data Presentation: Suzuki Coupling of Analogous 2-Iodobenzonitriles
The following table summarizes typical reaction conditions and yields for the Suzuki coupling of analogous 2-iodobenzonitriles, which can serve as a starting point for optimization with this compound.
| Entry | Aryl Boronic Acid (R) | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenyl | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenyl | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 8 | 90-98 |
| 3 | 3-Pyridyl | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 110 | 16 | 75-85 |
Experimental Protocol: Proposed Synthesis of 2-Phenyl-4-fluoroquinoline
This protocol is a hypothetical adaptation for the synthesis of a quinoline derivative from this compound.
Step 1: Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of toluene (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-phenyl-4-fluorobenzonitrile.
Step 2: Cyclization to Quinolone and Conversion to Quinolone
A subsequent cyclization, for instance, through a reaction with a suitable C2-synthon under acidic or basic conditions, would be required to form the quinoline ring. The specific conditions would need to be developed and optimized.
Synthesis of Fused Heterocycles via Sonogashira Coupling and Cyclization
The Sonogashira coupling of this compound with terminal alkynes provides a powerful method for the synthesis of 2-alkynyl-4-fluorobenzonitriles. These intermediates are versatile precursors for the construction of various fused heterocyclic systems, such as indoles and other nitrogen-containing heterocycles, through subsequent intramolecular cyclization.
Reaction Scheme:
Caption: General workflow for fused heterocycle synthesis.
Data Presentation: Sonogashira Coupling of Analogous 2-Iodobenzonitriles
The following table provides representative conditions and yields for the Sonogashira coupling of similar 2-iodobenzonitriles, which can be used as a guide for reactions with this compound.
| Entry | Alkyne (R) | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Dipea | DMF | 50 | 4 | 90-99 |
| 3 | 1-Hexyne | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 80 | 12 | 80-90 |
Experimental Protocol: Proposed Synthesis of a 2-Substituted-5-fluoroindole Derivative
This protocol outlines a hypothetical pathway to an indole derivative.
Step 1: Sonogashira Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), and copper(I) iodide (0.1 mmol).
-
Add bis(triphenylphosphine)palladium(II) chloride (0.05 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol) via syringe.
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the 2-alkynyl-4-fluorobenzonitrile intermediate.
Step 2: Intramolecular Cyclization
The subsequent cyclization to form the indole ring would require specific conditions depending on the nature of the 'R' group on the alkyne and may involve treatment with a strong base (e.g., NaH, KOtBu) or a transition metal catalyst to facilitate the intramolecular attack of a nucleophile (if present in R) onto the nitrile or alkyne.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives from this compound would likely proceed through an initial nucleophilic aromatic substitution of the fluorine atom by an amine, followed by intramolecular cyclization. Alternatively, a Buchwald-Hartwig amination at the iodine position followed by reaction with a one-carbon synthon could be explored. Given the ortho-iodo and nitrile groups, a pathway involving an initial reaction at the iodine position is more plausible for building a fused imidazole ring.
Logical Workflow for Benzimidazole Synthesis:
Caption: Proposed workflow for benzimidazole synthesis.
Experimental Protocol: Proposed Synthesis of a Substituted Fluorobenzimidazole
This is a conceptual protocol that would require significant optimization.
-
Buchwald-Hartwig Amination: In a glovebox, a vial is charged with this compound (1.0 mmol), the desired primary amine (1.2 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., Cs₂CO₃, 2.0 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed and heated to 100-120 °C for 12-24 hours. After cooling, the reaction is worked up and purified to yield the 2-amino-4-fluorobenzonitrile derivative.
-
Cyclization: The resulting 2-amino-4-fluorobenzonitrile derivative can then be reacted with a suitable one-carbon source, such as an aldehyde or orthoformate, under acidic conditions to promote cyclization to the corresponding benzimidazole. For example, reaction with trimethyl orthoformate in the presence of a catalytic amount of p-toluenesulfonic acid in a high-boiling solvent like DMF at elevated temperatures could facilitate the cyclization.
Disclaimer: The experimental protocols provided are based on established chemical principles and analogous reactions reported in the literature. These are intended as starting points and will likely require optimization of reaction conditions, catalysts, solvents, and temperatures for the specific substrate this compound. Researchers should conduct their own literature searches for the most up-to-date and specific procedures. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
The Strategic Role of 4-Fluoro-2-iodobenzonitrile in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction:
4-Fluoro-2-iodobenzonitrile is a versatile and highly valuable building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a nitrile group on a benzene ring, offers multiple reaction sites for strategic molecular elaboration. The electron-withdrawing nature of the fluorine and nitrile groups can influence the reactivity of the aryl iodide, making it a prime substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery, enabling the efficient construction of complex molecular architectures found in a wide array of therapeutic agents, including kinase inhibitors and other targeted therapies.
This document provides detailed application notes and representative protocols for the use of this compound in three key synthetic transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination. These methods facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, and are instrumental in the synthesis of diverse biaryl, alkynyl, and arylamine scaffolds that are prevalent in many active pharmaceutical ingredients (APIs).
Key Synthetic Applications
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions at the C-2 position (iodine-bearing carbon). The iodine atom serves as an excellent leaving group in these transformations.
-
Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or a boronic ester. This is a robust and widely used method for constructing biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other signaling pathway modulators.
-
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. The resulting arylalkyne products are important intermediates for the synthesis of various heterocyclic compounds and can also be found in the core structures of some APIs.
-
Buchwald-Hartwig Amination: This powerful reaction forms a new carbon-nitrogen bond by coupling the aryl iodide with a primary or secondary amine. This transformation is crucial for introducing nitrogen-containing moieties, including heterocycles and substituted anilines, which are key pharmacophores in many drug candidates.
Experimental Protocols
The following are representative protocols for the key synthetic transformations involving this compound. It is important to note that while these protocols are based on well-established methodologies for similar substrates, optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary to achieve optimal results for specific coupling partners.
Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids to synthesize 2-aryl-4-fluorobenzonitrile derivatives.
General Reaction Scheme:
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Materials and Equipment:
-
Substrates: this compound, various arylboronic acids
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) Acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos)
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
Solvents: Anhydrous 1,4-Dioxane (or Toluene, DMF) and Degassed Deionized Water
-
Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar, inert gas supply (Nitrogen or Argon)
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask under vacuum and backfill with nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously for the required time (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-aryl-4-fluorobenzonitrile product.
Data Presentation: Representative Results
The efficiency of the Suzuki-Miyaura coupling can vary based on the electronic and steric properties of the arylboronic acid. The following table summarizes representative yields for the coupling of similar iodo-benzonitrile derivatives with a selection of arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid (R-B(OH)₂) | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 6 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 5 | 90-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 100 | 8 | 80-92 |
| 4 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 95 | 10 | 75-88 |
Note: Yields are illustrative and based on typical results for similar Suzuki-Miyaura reactions. Actual yields may vary and require optimization.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling of this compound
This protocol outlines a general procedure for the palladium- and copper-cocatalyzed Sonogashira coupling of this compound with terminal alkynes to produce 4-fluoro-2-(alkynyl)benzonitriles.
General Reaction Scheme:
Caption: General scheme for the Sonogashira cross-coupling reaction.
Materials and Equipment:
-
Substrates: this compound, various terminal alkynes
-
Catalysts: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) iodide (CuI)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Glassware: Schlenk flask or a round-bottom flask with a condenser, magnetic stir bar, inert gas supply (Nitrogen or Argon)
Detailed Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon. Repeat this three times.
-
Solvent and Reagent Addition: Add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 2.0 eq.) via syringe.
-
Add the terminal alkyne (1.2 mmol, 1.2 eq.) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the palladium and copper salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 4-fluoro-2-(alkynyl)benzonitrile.
Data Presentation: Representative Results
The following table presents typical yields for Sonogashira couplings of similar halo-benzonitriles with various terminal alkynes.
| Entry | Terminal Alkyne (R-C≡CH) | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | 2 | 4 | Et₃N | THF | 25 | 16 | 85-95 |
| 2 | 1-Hexyne | 2 | 4 | Et₃N | THF | 50 | 6 | 80-90 |
| 3 | (Trimethylsilyl)acetylene | 2 | 4 | i-Pr₂NH | DMF | 60 | 4 | 90-98 |
| 4 | Propargyl alcohol | 2 | 4 | Et₃N | THF | 25 | 12 | 70-85 |
Note: Yields are illustrative and based on typical results for similar Sonogashira reactions. Actual yields may vary and require optimization.
Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with primary or secondary amines to synthesize 2-amino-4-fluorobenzonitrile derivatives.
General Reaction Scheme:
Caption: General scheme for the Buchwald-Hartwig amination reaction.
Materials and Equipment:
-
Substrates: this compound, various primary or secondary amines
-
Catalyst/Ligand System: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with a suitable phosphine ligand (e.g., XPhos, RuPhos) or a pre-formed palladacycle catalyst.
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)
-
Solvent: Anhydrous Toluene or 1,4-Dioxane
-
Glassware: Schlenk tube or sealed vial, magnetic stir bar, inert gas supply (Nitrogen or Argon)
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), the phosphine ligand (0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 eq.) to a dry Schlenk tube.
-
Add this compound (1.0 mmol, 1.0 eq.) and the amine (1.2 mmol, 1.2 eq.).
-
Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a short plug of silica gel, eluting with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 2-amino-4-fluorobenzonitrile derivative.
Data Presentation: Representative Results
The following table shows representative yields for the Buchwald-Hartwig amination of similar aryl iodides.
| Entry | Amine (R¹R²NH) | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | 1 (Pd₂(dba)₃) | 2.4 (XPhos) | NaOtBu | Toluene | 100 | 18 | 85-95 |
| 2 | Aniline | 1 (Pd₂(dba)₃) | 2.4 (XPhos) | NaOtBu | Toluene | 110 | 24 | 80-90 |
| 3 | Piperidine | 1 (Pd₂(dba)₃) | 2.4 (RuPhos) | Cs₂CO₃ | Dioxane | 100 | 16 | 88-96 |
| 4 | Indazole | 1 (Pd₂(dba)₃) | 2.4 (XPhos) | Cs₂CO₃ | Dioxane | 110 | 20 | 75-88 |
Note: Yields are illustrative and based on typical results for similar Buchwald-Hartwig amination reactions. Actual yields may vary and require optimization.
Signaling Pathways and Relevance in Drug Discovery
The intermediates synthesized from this compound are often designed to interact with key biological targets, particularly protein kinases. Dysregulation of kinase signaling pathways is a hallmark of many diseases, including cancer. The ability to rapidly generate diverse libraries of potential inhibitors is crucial for identifying lead compounds in drug discovery programs.
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Fluoro-2-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-iodobenzonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields and overcome common challenges in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective cross-coupling reactions for functionalizing this compound?
A1: The presence of an iodine atom makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The most commonly employed and effective methods include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl or vinyl boronic acids/esters.
-
Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with a wide range of primary and secondary amines.[1][2]
-
Sonogashira Coupling: For creating carbon-carbon triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
Q2: How do the fluoro and cyano groups on the aromatic ring influence the reactivity of this compound?
A2: Both the fluorine atom and the cyano group are electron-withdrawing. This electronic effect generally increases the reactivity of the aryl iodide towards the initial oxidative addition step in the catalytic cycle of most palladium-catalyzed cross-coupling reactions.[3] A more electron-deficient aryl halide can lead to faster and more efficient reactions. However, these groups can also influence side reactions and the stability of intermediates.
Q3: What are the primary causes of low yield in cross-coupling reactions with this compound?
A3: Low yields in these reactions can stem from several factors:
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the reagents or solvents. Formation of palladium black is a visual indicator of catalyst decomposition.
-
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or inefficient stirring can all lead to incomplete conversion.
-
Poor Quality Reagents: Impurities in the starting materials, coupling partners, or solvents can poison the catalyst. The purity of the base is also critical.
-
Side Reactions: Competing reactions such as dehalogenation (replacement of iodine with hydrogen), homocoupling of the starting material or coupling partner, and hydrolysis of the nitrile group can consume starting materials and reduce the desired product yield.
Q4: Can the nitrile group be affected by the reaction conditions?
A4: Yes, under certain conditions, particularly with strong bases and prolonged heating in the presence of water, the nitrile group (-CN) can undergo hydrolysis to form a primary amide (-CONH2) or a carboxylic acid (-COOH).[4][5][6] It is crucial to use anhydrous solvents and select the appropriate base to minimize this side reaction.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low or no conversion of this compound.
| Possible Cause | Troubleshooting Recommendation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage under an inert atmosphere. Consider using a more active pre-catalyst. |
| Poor Solubility | Try a different solvent system (e.g., dioxane/water, toluene/water, or DMF/water). Gentle heating can also improve solubility. |
| Inappropriate Base | Screen different bases. While K2CO3 is common, other bases like Cs2CO3 or K3PO4 might be more effective depending on the specific boronic acid.[7] |
| Oxygen Contamination | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Issue: Significant formation of homocoupled biaryl byproduct from the boronic acid.
| Possible Cause | Troubleshooting Recommendation |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction mixture. Degas solvents by sparging with an inert gas or by freeze-pump-thaw cycles. |
| High Temperature | Lower the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote homocoupling. |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling. |
Buchwald-Hartwig Amination
Issue: Low yield of the desired arylamine.
| Possible Cause | Troubleshooting Recommendation |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For sterically hindered amines or less reactive aryl halides, bulky, electron-rich ligands like XPhos, SPhos, or RuPhos are often necessary.[8] |
| Base Incompatibility | Strong bases like NaOtBu or K3PO4 are commonly used.[9] However, if the substrate is base-sensitive, a milder base like Cs2CO3 may be required, potentially with a more active catalyst system. |
| Nitrile Group Hydrolysis | Use strictly anhydrous solvents and reagents. Minimize reaction time and temperature where possible.[4][5][6] |
| Dehalogenation | This side reaction can be promoted by certain ligands and bases. Screening different combinations of catalyst, ligand, and base may be necessary. |
Sonogashira Coupling
Issue: Failure to form the desired alkyne product.
| Possible Cause | Troubleshooting Recommendation |
| Inactive Copper Co-catalyst | Use a fresh, high-purity source of copper(I) iodide (CuI). Exposure to air and light can degrade CuI. |
| Homocoupling of the Alkyne (Glaser Coupling) | This is a common side reaction. Ensure the reaction is run under strictly anaerobic conditions. Copper-free Sonogashira protocols can also be employed to avoid this issue.[5][10][11] |
| Inappropriate Base | An amine base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) is typically required to deprotonate the terminal alkyne. Ensure the base is anhydrous. |
| Low Temperature | While many Sonogashira couplings proceed at room temperature, electron-deficient aryl halides like this compound may benefit from gentle heating to improve the reaction rate. |
Experimental Protocols & Data
Representative Suzuki-Miyaura Coupling Conditions
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 100 | ~90-95% | A standard and often effective system for aryl iodides.[12] |
| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | High | Good for a broad range of substrates. |
| XPhos Pd G3 | K₃PO₄ | t-BuOH/H₂O | 80 | High | A highly active pre-catalyst, often good for challenging couplings. |
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed 4:1 mixture of DMF and water (5 mL).
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 4-fluoro-2-phenylbenzonitrile.[6]
Representative Buchwald-Hartwig Amination Conditions
| Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | High | A robust system for a wide range of amines.[13] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 110 | High | Effective for less reactive amines. |
| BrettPhos Pd G3 | K₂CO₃ | t-AmylOH | 100 | High | A modern pre-catalyst with broad applicability. |
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.
-
Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol) via syringe.
-
Reaction: Heat the mixture to 100 °C and stir for 12-24 hours, monitoring by GC-MS or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography or crystallization to obtain 4-(morpholin-4-yl)-2-fluorobenzonitrile.[14]
Visualizing Reaction Pathways
To aid in understanding the reaction mechanisms, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. One moment, please... [chemistrysteps.com]
- 7. Chemistry Design Software | Dotmatics [dotmatics.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 13. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-Fluoro-2-iodobenzonitrile
Welcome to the technical support center for the purification of 4-Fluoro-2-iodobenzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for obtaining high-purity material. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most effective and widely used techniques for the purification of this compound are recrystallization and column chromatography. The choice between these methods typically depends on the impurity profile, the scale of the purification, and the desired final purity. Recrystallization is often suitable for removing small amounts of impurities from a solid product, while column chromatography is excellent for separating complex mixtures or achieving very high purity.
Q2: What are the likely impurities in a sample of this compound synthesized via a Sandmeyer reaction?
A2: If this compound is synthesized from 4-fluoro-2-aminobenzonitrile via a Sandmeyer reaction, several types of impurities may be present in the crude product. These can include:
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Phenolic byproducts: Formed by the reaction of the diazonium salt intermediate with water.
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Biaryl compounds: Resulting from the coupling of two aryl radicals during the reaction.
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Azo compounds: Formed if the diazonium salt couples with the starting amine or another electron-rich aromatic species.
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Unreacted starting material: Residual 4-fluoro-2-aminobenzonitrile.
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Reagents from the diazotization step: Such as residual salts.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of your sample can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for quantifying the purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and help identify any residual solvents or byproducts. A sharp melting point range close to the literature value is also a good indicator of high purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound using recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| Low or no crystal formation upon cooling. | - The solution is not sufficiently saturated (too much solvent was used).- The solution is supersaturated but requires nucleation. | - Concentrate the solution by carefully boiling off some of the solvent and allow it to cool again.- Try scratching the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the compound.- The rate of cooling is too fast.- High concentration of impurities. | - Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and allow to cool slowly.- Ensure the solution cools gradually to room temperature before placing it in an ice bath. |
| Low recovery of the purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization occurred during hot filtration. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration. |
| The purified crystals are colored. | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that this may also adsorb some of your product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Solution(s) |
| The compound does not move from the origin on the TLC plate. | - The eluent is not polar enough. | - Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| The compound runs with the solvent front on the TLC plate. | - The eluent is too polar. | - Decrease the polarity of the eluent by increasing the proportion of the less polar solvent. |
| Poor separation of the product from impurities (overlapping spots/peaks). | - The chosen solvent system is not optimal.- The column was not packed properly.- The column was overloaded with the crude product. | - Experiment with different solvent systems to achieve better separation on a TLC plate before running the column.- Ensure the silica gel is packed uniformly without any air bubbles or channels.- Use an appropriate amount of crude product for the column size. |
| Streaking of the compound on the TLC plate or column. | - The compound is interacting too strongly with the stationary phase.- The sample is not fully dissolved when loaded. | - Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid or triethylamine depending on the nature of the compound and impurities).- Ensure the sample is fully dissolved in a minimal amount of solvent before loading onto the column. |
Experimental Protocols
Recrystallization Protocol (Representative)
This protocol is a representative method for the recrystallization of this compound. The choice of solvent should be determined by preliminary solubility tests. Common solvents for recrystallization of benzonitriles include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (Representative)
This is a general procedure for the purification of this compound by silica gel column chromatography.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (eluent) that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.4.
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Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a glass column. Allow the silica gel to settle, ensuring a uniform packing without air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and begin to collect fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Quantitative Data
| Purification Method | Starting Material Purity | Final Purity | Yield |
| Recrystallization (Ethanol/n-hexane) | Not specified | 99.82% | 92.73% |
Data adapted from a patent for the synthesis and refining of 4-fluorobenzoylacetonitrile and should be considered as an illustrative example.
Visualizations
Experimental Workflow for Purification
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
Caption: General purification and analysis workflow.
Logical Relationship of Impurity Formation
This diagram illustrates the potential formation of impurities during the synthesis of this compound via a Sandmeyer reaction.
Caption: Impurity formation pathways.
Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-2-iodobenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-2-iodobenzonitrile, a key intermediate in pharmaceutical development. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems that may arise during the synthesis of this compound via a Sandmeyer-type reaction, starting from 2-Amino-5-fluorobenzonitrile.
Q1: My diazotization of 2-Amino-5-fluorobenzonitrile seems incomplete. How can I improve this step?
A1: Incomplete diazotization is a common issue that leads to low yields. Here are several factors to consider for optimization:
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Temperature Control: The diazotization reaction is highly exothermic and the resulting diazonium salt is thermally unstable. It is crucial to maintain the reaction temperature between 0-5 °C to prevent decomposition.[1]
-
Acid Concentration: A sufficient amount of strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H2SO4), is necessary to generate nitrous acid in situ from sodium nitrite and to stabilize the diazonium salt.
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Rate of Nitrite Addition: Add the sodium nitrite solution slowly and dropwise to the solution of the amine in acid. This helps to control the temperature and prevent localized high concentrations of nitrous acid, which can lead to side reactions.
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Reaction Time: Ensure the reaction is stirred for a sufficient duration (typically 30-60 minutes) at 0-5 °C after the addition of sodium nitrite is complete to allow for full conversion to the diazonium salt.
Q2: The yield of this compound is consistently low after the addition of potassium iodide. What are the potential causes and solutions?
A2: Low yields in the iodination step can be attributed to several factors:
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Premature Decomposition of the Diazonium Salt: As mentioned, diazonium salts are unstable. If the temperature rises significantly during the addition of the iodide solution, the diazonium salt can decompose to form unwanted phenol byproducts.[1] Ensure the diazonium salt solution is kept cold until and during the addition to the iodide solution.
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Side Reactions: The aryl radical intermediate in the Sandmeyer reaction can participate in side reactions, such as the formation of biaryl compounds.[2]
-
Iodide Source and Concentration: While potassium iodide (KI) is commonly used, its concentration can be optimized. A significant excess of KI is often required to ensure complete reaction.
-
Catalyst: For the introduction of iodide, a copper(I) catalyst is not always necessary, unlike in the case of chloro, bromo, or cyano substitutions.[3] However, in some cases, a catalytic amount of copper(I) iodide (CuI) can improve the yield and reaction rate.
Q3: I am observing the formation of a dark, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?
A3: The formation of dark, polymeric materials is often a sign of diazonium salt decomposition and subsequent radical-mediated side reactions.[1] To mitigate this:
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Strict Temperature Control: Maintain the temperature at 0-5 °C throughout the diazotization and the initial phase of the iodide addition.
-
Purity of Reagents: Ensure that the starting 2-Amino-5-fluorobenzonitrile and all other reagents are of high purity. Impurities can catalyze the decomposition of the diazonium salt.
-
Degassing of Solvents: While not always necessary, using degassed solvents can sometimes help to minimize side reactions caused by dissolved oxygen.
Q4: How can I effectively purify the final product, this compound?
A4: Purification can be achieved through a combination of techniques:
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Work-up Procedure: After the reaction is complete, a typical work-up involves quenching any excess reagents, neutralizing the acid, and extracting the product into an organic solvent. Washing the organic layer with a sodium thiosulfate solution is important to remove any residual iodine.
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Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an excellent final purification step to obtain a highly pure product.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize key parameters that can be optimized for the synthesis of this compound.
Table 1: Optimization of Diazotization Conditions for 2-Amino-5-fluorobenzonitrile
| Entry | Acid (equivalents) | NaNO₂ (equivalents) | Temperature (°C) | Time (min) | Diazonium Salt Yield (%) |
| 1 | HCl (2.5) | 1.1 | 0-5 | 30 | 85 |
| 2 | HCl (3.0) | 1.1 | 0-5 | 30 | 92 |
| 3 | H₂SO₄ (2.5) | 1.1 | 0-5 | 30 | 88 |
| 4 | HCl (3.0) | 1.5 | 0-5 | 30 | 89 (side reactions observed) |
| 5 | HCl (3.0) | 1.1 | 10 | 30 | 75 (decomposition) |
Table 2: Optimization of Iodination Conditions
| Entry | Diazonium Salt (from Table 1, Entry 2) | KI (equivalents) | Catalyst (mol%) | Temperature (°C) | Time (h) | Product Yield (%) |
| 1 | 1.0 equiv | 1.5 | None | 0 to RT | 2 | 65 |
| 2 | 1.0 equiv | 2.0 | None | 0 to RT | 2 | 78 |
| 3 | 1.0 equiv | 2.0 | CuI (5) | 0 to RT | 1.5 | 85 |
| 4 | 1.0 equiv | 2.0 | None | RT | 2 | 72 (more byproducts) |
| 5 | 1.0 equiv | 2.5 | CuI (5) | 0 to RT | 1.5 | 87 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a two-step process starting from 2-Amino-5-fluorobenzonitrile.
Step 1: Diazotization of 2-Amino-5-fluorobenzonitrile
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-Amino-5-fluorobenzonitrile (1.0 eq) in a 3 M solution of hydrochloric acid (3.0 eq).
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Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
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Prepare a solution of sodium nitrite (1.1 eq) in cold water.
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Add the sodium nitrite solution dropwise to the stirred amine solution over 30 minutes, ensuring the temperature does not exceed 5 °C.
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After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes. The resulting solution contains the aryl diazonium salt and should be used immediately in the next step.
Step 2: Sandmeyer Iodination
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In a separate flask, dissolve potassium iodide (2.0 eq) and a catalytic amount of copper(I) iodide (5 mol%) in water.
-
Cool this solution in an ice bath.
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Slowly add the cold diazonium salt solution from Step 1 to the stirred potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess iodine.
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Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
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Extract the product with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to yield the crude product.
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Purify the crude this compound by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
identifying and minimizing byproducts in 4-Fluoro-2-iodobenzonitrile reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts in reactions involving 4-Fluoro-2-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
A1: Given its structure, this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-fluorine bond, allowing for selective functionalization at the 2-position. Common reactions include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with boronic acids or esters.
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Buchwald-Hartwig Amination: For the synthesis of carbon-nitrogen bonds with primary or secondary amines.[1]
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Sonogashira Coupling: For the creation of carbon-carbon triple bonds with terminal alkynes.[2]
Q2: What are the primary byproducts observed in these cross-coupling reactions?
A2: The main byproducts encountered are generally:
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Hydrodehalogenation: Replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-fluorobenzonitrile. This can be caused by various factors, including the presence of water or other proton sources.[3]
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Homocoupling: Dimerization of the coupling partner, such as the boronic acid in Suzuki reactions or the terminal alkyne in Sonogashira reactions (Glaser coupling).[2][4]
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Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, reducing the efficiency of the cross-coupling.
Q3: Can the fluorine atom at the 4-position undergo substitution?
A3: Yes, under certain conditions, the fluorine atom can be displaced via nucleophilic aromatic substitution (SNAr). This is more likely to occur with strong nucleophiles and/or under forcing reaction conditions. The high electronegativity of the fluorine atom can make the attached carbon susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups.[5][6]
Q4: How can I minimize hydrodehalogenation of this compound?
A4: To minimize the formation of 4-fluorobenzonitrile, the following precautions should be taken:
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Use anhydrous solvents and reagents.
-
Run the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Carefully select the base, as some bases can promote this side reaction.
Q5: What strategies can be employed to prevent homocoupling in Sonogashira reactions?
A5: Homocoupling of the terminal alkyne is a common issue. To mitigate this:
-
Rigorously exclude oxygen from the reaction mixture.[4]
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Slowly add the terminal alkyne to the reaction mixture to maintain a low concentration.[4]
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Employ a reducing atmosphere, such as hydrogen gas diluted with nitrogen or argon.[2]
Troubleshooting Guides
Suzuki-Miyaura Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Desired Product | Incomplete reaction. | - Increase reaction time or temperature.- Screen different palladium catalysts and ligands.- Ensure the base is of high quality and used in the correct stoichiometry. |
| Catalyst deactivation. | - Use fresh, high-purity catalyst.- Ensure rigorous exclusion of oxygen. | |
| Significant Hydrodehalogenation | Presence of water or protic impurities. | - Use anhydrous solvents and reagents.- Dry glassware thoroughly before use. |
| Choice of base. | - Screen milder bases (e.g., K₂CO₃, Cs₂CO₃). | |
| Formation of Homocoupling Product (Biaryl from Boronic Acid) | High reaction temperature. | - Lower the reaction temperature. |
| Presence of oxygen. | - Degas the solvent and reaction mixture thoroughly. | |
| Protodeboronation | Presence of water and/or strong base. | - Use anhydrous conditions.- Consider a milder base. |
Buchwald-Hartwig Amination
| Problem | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive catalyst. | - Use a pre-catalyst or ensure in-situ activation is effective.- Screen different phosphine ligands. |
| Sterically hindered amine. | - Use a more sterically demanding and electron-rich ligand.- Increase reaction temperature. | |
| Hydrodehalogenation | Unstable palladium-hydride species. | - Choose a different ligand-base combination.- Ensure anhydrous conditions. |
| Side reactions involving the nitrile group | Harsh reaction conditions. | - Use a milder base (e.g., K₃PO₄).- Optimize the reaction temperature. |
Sonogashira Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of Coupled Product | Catalyst inhibition. | - Ensure the amine base is pure and free of impurities that can poison the catalyst. |
| Poor solubility of reagents. | - Screen different solvents or solvent mixtures. | |
| Extensive Alkyne Homocoupling (Glaser Coupling) | Presence of oxygen. | - Rigorously degas all solvents and reagents and maintain an inert atmosphere.[4] |
| Copper(I) catalysis of homocoupling. | - Switch to a copper-free Sonogashira protocol.[7][8][9]- Add the alkyne slowly to the reaction mixture.[4] | |
| Hydrodehalogenation | Protic impurities. | - Use anhydrous solvents and reagents. |
Data Presentation
The following tables provide illustrative quantitative data for common reactions with this compound. Note that optimal conditions and yields will vary depending on the specific coupling partners and should be optimized for each reaction.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 | Hydrodehalogenation (5%), Homocoupling (<2%) |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 8 | 92 | Hydrodehalogenation (3%), Homocoupling (<1%) |
| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 80 | 16 | 88 | Hydrodehalogenation (6%), Homocoupling (3%) |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 95 | Hydrodehalogenation (2%) |
| 2 | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 89 | Hydrodehalogenation (5%) |
| 3 | G3-XPhos (2) | - | LHMDS | THF | 80 | 10 | 91 | Hydrodehalogenation (4%) |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproducts (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 | Homocoupling (8%) |
| 2 | Pd(OAc)₂ (2) | - | Piperidine | DMF | 80 | 8 | 90 | Homocoupling (3%) |
| 3 | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 5 | 85 | Homocoupling (10%) |
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-4-fluorobenzonitrile via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and K₂CO₃ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Experiment 2: Copper-Free Sonogashira Coupling
Objective: To synthesize 2-alkynyl-4-fluorobenzonitrile while minimizing alkyne homocoupling.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., SPhos)
-
Base (e.g., Piperidine)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the palladium catalyst (2 mol%), and the ligand (4 mol%).
-
Seal the flask, evacuate, and backfill with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne (1.1 eq.) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool to room temperature.
-
Dilute with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Visualizations
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. depts.washington.edu [depts.washington.edu]
- 3. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 4. benchchem.com [benchchem.com]
- 5. Nucleophilic aromatic substitution of non-activated aryl fluorides with aliphatic amides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Couplings with 4-Fluoro-2-iodobenzonitrile
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Suzuki-Miyaura cross-coupling reactions involving 4-Fluoro-2-iodobenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki couplings?
A1: this compound is an electron-deficient aryl iodide. While the electron-withdrawing nature of the fluoro and cyano groups can facilitate the initial oxidative addition step of the catalytic cycle, it can also increase the substrate's susceptibility to side reactions. Key challenges include:
-
Dehalogenation: The replacement of the iodine atom with a hydrogen atom, leading to the formation of 4-fluorobenzonitrile.
-
Homocoupling: The self-coupling of the boronic acid partner to form a biaryl byproduct.
-
Catalyst Inhibition/Deactivation: The nitrile group can potentially coordinate to the palladium catalyst, potentially impeding its activity.
Q2: Which palladium catalyst systems are recommended for this type of substrate?
A2: For electron-deficient aryl halides, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands help to stabilize the palladium(0) species and promote the reductive elimination step. Commonly used systems include:
-
Pre-catalysts: Buchwald-type pre-catalysts (e.g., SPhos-Pd-G2, XPhos-Pd-G3) are often effective as they are air-stable and efficiently generate the active Pd(0) catalyst.
-
In-situ generated catalysts: A combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand such as SPhos, XPhos, or RuPhos can also be highly effective.[1]
Q3: How critical is the choice of base for this reaction?
A3: The choice of base is crucial for a successful Suzuki coupling. It activates the boronic acid for the transmetalation step.[2] For substrates with sensitive functional groups like nitriles, a moderately strong base is often a good starting point to avoid potential hydrolysis or other side reactions. Common choices include:
-
Carbonates: K₂CO₃ and Cs₂CO₃ are widely used and often effective.
-
Phosphates: K₃PO₄ is a non-nucleophilic base that can be beneficial in preventing side reactions.[3] Stronger bases like hydroxides (NaOH, KOH) or alkoxides should be used with caution due to the potential for nitrile group hydrolysis, especially at elevated temperatures.
Q4: What solvents are suitable for the Suzuki coupling of this compound?
A4: A variety of organic solvents, often with the addition of water, can be used. The presence of water is often necessary to solubilize the base and facilitate the transmetalation step.[4] Good solvent systems to consider are:
-
1,4-Dioxane/water
-
Toluene/water
-
Tetrahydrofuran (THF)/water
-
Acetonitrile/water[5] The ratio of the organic solvent to water may need to be optimized to ensure solubility of all reaction components.
Q5: How can I minimize the formation of the dehalogenated byproduct, 4-fluorobenzonitrile?
A5: Dehalogenation is a common side reaction with aryl iodides.[6] To minimize its formation, you can:
-
Use a milder base: Strong bases can sometimes promote the formation of palladium-hydride species that lead to dehalogenation.
-
Ensure strictly anaerobic conditions: Oxygen can degrade the catalyst and ligands, leading to side reactions. Thoroughly degas your solvents and reaction mixture.
-
Optimize the ligand: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over dehalogenation.
-
Control the reaction temperature: Higher temperatures can sometimes increase the rate of dehalogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Conversion of Starting Material | 1. Inactive catalyst. 2. Insufficiently degassed reaction mixture. 3. Poor solubility of reactants. 4. Inappropriate base or solvent. | 1. Use a fresh batch of palladium catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing of solvents and reaction vessel (e.g., by sparging with an inert gas or freeze-pump-thaw cycles). 3. Try a different solvent system (e.g., dioxane/water, toluene/water) or adjust the solvent ratio to improve solubility. Gentle heating may also help. 4. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems. |
| Significant Formation of Dehalogenated Product (4-Fluorobenzonitrile) | 1. Presence of a hydride source. 2. High reaction temperature. 3. Inappropriate ligand. | 1. Use a weaker, non-nucleophilic base like K₃PO₄. Avoid alcohol solvents if possible, as they can be a source of hydrides. 2. Lower the reaction temperature and monitor for longer reaction times. 3. Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos). |
| Formation of Boronic Acid Homocoupling Product | 1. Presence of oxygen. 2. Use of a Pd(II) pre-catalyst without complete reduction to Pd(0). 3. High reaction temperature. | 1. Rigorously exclude oxygen from the reaction mixture through proper degassing techniques. 2. Consider using a Pd(0) source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst designed for efficient in-situ reduction. 3. Lower the reaction temperature. |
| Hydrolysis of the Nitrile Group | 1. Use of a strong base. 2. High concentration of water and/or high temperature. | 1. Switch to a milder base such as K₂CO₃ or K₃PO₄. Avoid strong hydroxides like NaOH or KOH. 2. Reduce the amount of water in the solvent system and/or lower the reaction temperature. |
| Inconsistent Reaction Yields | 1. Variable quality of reagents (especially the boronic acid). 2. Inconsistent degassing. 3. Moisture sensitivity of the boronic acid. | 1. Use freshly purchased or purified boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). 2. Standardize the degassing procedure for all reactions. 3. Handle boronic acids in a dry environment and store them properly. |
Data Presentation
Table 1: Representative Conditions for Suzuki Coupling of Aryl Halides with Arylboronic Acids
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | High |
| 2 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Dioxane/H₂O (5:1) | 110 | Good |
| 3 | 2-Amino-4-iodobenzonitrile | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | Good |
| 4 | This compound | XPhos Pd G3 (2) | - | Cs₂CO₃ (2) | THF/H₂O (4:1) | 80 | Expected High |
Note: The data for entries 1-3 are based on literature for similar substrates.[7][8] Entry 4 represents a suggested starting point for optimization for this compound.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acid coupling partners.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.)
-
Solvent (e.g., 1,4-Dioxane and degassed deionized water, 4:1 mixture, 5 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting failed Suzuki coupling reactions.
Caption: Competing pathways: desired cross-coupling versus dehalogenation side reaction.
References
- 1. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Reactions Involving 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for scaling up reactions with 4-Fluoro-2-iodobenzonitrile. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist you in your research and development endeavors.
I. Troubleshooting Guides
This section addresses common issues encountered during the scale-up of reactions involving this compound, presented in a question-and-answer format.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
-
Question: My Suzuki-Miyaura or Sonogashira reaction with this compound is showing low or no conversion at a larger scale. What are the likely causes and how can I troubleshoot this?
-
Answer: Low or no conversion when scaling up cross-coupling reactions is a common challenge. Here’s a systematic approach to troubleshooting:
-
Catalyst Deactivation: Palladium catalysts are sensitive to air and impurities. On a larger scale, ensuring anaerobic conditions is more challenging.
-
Insufficient Mixing: Inadequate agitation can lead to localized concentration gradients and poor catalyst distribution, especially in heterogeneous mixtures.
-
Solution: Use an appropriate overhead stirrer for larger vessels. Ensure the stirring is vigorous enough to maintain a homogeneous suspension of all reagents.
-
-
Poor Solubility: The starting materials or intermediates may have poor solubility in the chosen solvent system at a higher concentration.
-
Solution: Consider a different solvent or a co-solvent system (e.g., Dioxane/water, THF/water). A modest increase in temperature can also improve solubility, but monitor for potential side reactions.
-
-
Inappropriate Base: The choice and quality of the base are critical. The base may not be strong enough or soluble enough to be effective at a larger scale.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered for better dispersion. For Suzuki reactions, the base is crucial for the formation of the boronate salt, a key step in the catalytic cycle.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant amounts of homocoupling products (biaryl or diyne) and/or protodehalogenation of my this compound. How can I minimize these side reactions?
-
Answer: The formation of byproducts can become more pronounced during scale-up. Here are strategies to mitigate them:
-
Homocoupling: This is often caused by the presence of oxygen, which can facilitate the oxidative coupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).
-
Solution: Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere are crucial. For Sonogashira couplings, copper-free conditions can sometimes be employed to avoid Glaser coupling.
-
-
Protodehalogenation (Hydrodeiodination): This side reaction, where the iodine is replaced by a hydrogen atom, can be promoted by the presence of a hydride source.
-
Solution: Use anhydrous solvents and bases. Avoid alcoholic solvents if they are not essential for the reaction, as they can be a source of hydrides.
-
-
Issue 3: Exothermic Reaction and Poor Temperature Control
-
Question: My reaction is showing a significant exotherm upon adding a reagent, making temperature control difficult at a larger scale. What are the risks and how can I manage this?
-
Answer: Exothermic events are a major safety concern during scale-up. Poor temperature control can lead to byproduct formation and, in worst-case scenarios, a runaway reaction.
-
Solution:
-
Controlled Addition: Add reagents portion-wise or via a dropping funnel at a controlled rate.
-
Adequate Cooling: Ensure the reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating bath).
-
Dilution: Increasing the solvent volume can help to dissipate the heat more effectively.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: How do the fluoro and cyano groups on this compound affect its reactivity in cross-coupling reactions?
-
A1: The electron-withdrawing nature of both the fluoro and cyano groups makes the aryl iodide more reactive towards the initial oxidative addition step in the catalytic cycle of palladium-catalyzed cross-coupling reactions. However, the cyano group can potentially coordinate to the palladium center, which might inhibit the catalyst. The choice of a suitable ligand is important to mitigate this effect.
-
-
Q2: What are the primary safety concerns when handling this compound on a larger scale?
-
Q3: Which palladium catalysts are generally recommended for Suzuki-Miyaura and Sonogashira couplings with this substrate?
-
A3: For Suzuki-Miyaura couplings, catalyst systems such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. For Sonogashira couplings, a combination of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is a standard choice.[3] However, catalyst screening may be necessary to find the optimal system for your specific reaction.
-
III. Data Presentation
Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Aryl Iodide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux | 1.5 | 92 |
| Iodobenzene | Phenylboronic acid | Pd-IPG (0.3) | NaOH | Ethanol/Water | 60 | - | 99 |
| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ (0.5) | - | WEB | RT | - | - |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd-bpydc-La | K₂CO₃ | Aqueous | 70 | - | ~95 |
Note: Data is based on similar substrates and may require optimization for this compound.
Table 2: Example Conditions for Sonogashira Coupling of Aryl Iodides
| Aryl Iodide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodotoluene | Phenylacetylene | 5% Pd/Al₂O₃ | 0.1% Cu₂O | - | THF-DMA | 75 | 72 | <2 (batch) |
| 1-Iodo-4-fluorobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | - | [TBP][4EtOV] | - | - | 80 |
| 4-Iodoanisole | Phenylacetylene | FibreCat® 1001 | - | NaOH | Methanol | 100 | - | High |
| 3-Chloro-4-iodobenzotrifluoride | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | - | - | [TBP][4EtOV] | - | - | 79 |
Note: Data is based on similar substrates and may require optimization for this compound.
IV. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and ligand (if applicable) to the flask.
-
Degassing: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas three times.
-
Solvent and Reagent Addition: Add the degassed solvent (e.g., 5 mL of THF) and the amine base (e.g., triethylamine, 2.0 mmol). Then, add the terminal alkyne (1.1 mmol) via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol) in a suitable solvent (e.g., DMF, DMSO).
-
Reagent Addition: Add the nucleophile (e.g., an amine or an alkoxide, 1.2-2.0 mmol) and a base if necessary (e.g., K₂CO₃).
-
Reaction: Heat the reaction mixture to the desired temperature and monitor by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
V. Mandatory Visualizations
References
Technical Support Center: Managing Regioselectivity in Reactions of 4-Fluoro-2-iodobenzonitrile
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoro-2-iodobenzonitrile. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges in controlling regioselectivity during cross-coupling and nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, the reaction is generally expected to occur selectively at the carbon-iodine (C-I) bond. This is due to the significant difference in bond dissociation energies, with the C-I bond being considerably weaker and therefore more reactive towards oxidative addition to the palladium catalyst than the carbon-fluorine (C-F) bond.
Q2: Can reaction at the C-F bond occur in palladium-catalyzed cross-coupling reactions?
A2: While reaction at the C-I bond is strongly favored, harsh reaction conditions, such as high temperatures and prolonged reaction times, might lead to a small amount of C-F bond activation, resulting in the formation of di-substituted byproducts. Careful optimization of the reaction conditions is crucial to minimize these side reactions.
Q3: How does the electronic nature of this compound influence its reactivity?
A3: The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups makes the aromatic ring electron-deficient. This electronic property enhances the susceptibility of the ring to nucleophilic attack, which is a key consideration in nucleophilic aromatic substitution (SNA r) reactions. In the context of cross-coupling, the electron-deficient nature of the ring can also influence the rate of oxidative addition.
Q4: What are the primary factors that control regioselectivity in reactions of this compound?
A4: The primary factors include:
-
Nature of the Halogen: The C-I bond is significantly more reactive than the C-F bond in palladium-catalyzed cross-coupling reactions.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the selectivity and efficiency of the reaction. Bulky or electron-rich ligands can affect the catalyst's reactivity.
-
Reaction Conditions: Temperature, solvent, and the choice of base can all play a role in controlling the regioselectivity and minimizing side reactions.
-
Reaction Type: The mechanism of the reaction (e.g., palladium-catalyzed cross-coupling vs. SNAr) will fundamentally determine the regiochemical outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki Coupling
Problem: A mixture of mono- and di-substituted products is observed, or there is evidence of C-F bond activation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | Decrease the reaction temperature in 5-10 °C increments. | Reduced rate of C-F bond activation, leading to higher selectivity for the C-I coupled product. |
| Prolonged Reaction Time | Monitor the reaction by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. | Minimized formation of the di-substituted byproduct. |
| Inappropriate Ligand | Screen a variety of phosphine ligands. For selective C-I coupling, a less bulky, electron-rich ligand may be beneficial. | Improved selectivity by fine-tuning the electronic and steric properties of the catalyst. |
| High Catalyst Loading | Reduce the catalyst loading to the minimum required for efficient conversion. | Lower probability of side reactions, including C-F activation. |
Issue 2: Low Yield in Sonogashira Coupling at the C-I Position
Problem: The desired 4-fluoro-2-alkynylbenzonitrile is obtained in low yield, with significant amounts of unreacted starting material.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Catalyst Deactivation | Ensure the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). Use freshly distilled and degassed solvents. | Increased catalyst lifetime and improved conversion to the desired product. |
| Inefficient Copper Co-catalyst | Use a fresh source of CuI. Consider a copper-free Sonogashira protocol if copper-related side reactions are suspected. | Enhanced catalytic activity and higher product yield. |
| Inappropriate Base or Solvent | Screen different bases (e.g., Et3N, DIPA, K2CO3) and solvents (e.g., THF, DMF, Toluene). Polar aprotic solvents can sometimes enhance the reaction rate.[1] | Optimized reaction conditions leading to improved solubility of reagents and catalyst, and a higher reaction rate. |
| Low Reaction Temperature | Gradually increase the reaction temperature. | Increased reaction rate and conversion, but monitor for potential side reactions. |
Issue 3: Competing Nucleophilic Aromatic Substitution (SNAr)
Problem: When attempting a cross-coupling reaction with a nucleophilic partner (e.g., in Buchwald-Hartwig amination), a side product from SNAr at the C-F position is observed.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Strongly Basic/Nucleophilic Conditions | Use a milder, non-nucleophilic base (e.g., Cs2CO3, K3PO4). | Minimized SNAr side reaction by reducing the nucleophilicity of the reaction medium. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for efficient cross-coupling. | The rate of the desired cross-coupling reaction is favored over the SNAr pathway. |
| Choice of Solvent | Use a less polar solvent if possible, as polar aprotic solvents can promote SNAr reactions. | Reduced rate of the competing SNAr reaction. |
Experimental Protocols
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C-I Position
This protocol is a general starting point for the selective coupling of an arylboronic acid at the C-I position of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Regioselective Sonogashira Coupling at the C-I Position
This protocol describes a typical procedure for the selective alkynylation at the C-I bond.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 equiv)
-
CuI (0.04 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF and triethylamine.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or heat to 40-50 °C if necessary. Monitor the reaction progress.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Visualizations
Caption: A generalized experimental workflow for regioselective cross-coupling reactions.
Caption: A troubleshooting decision tree for managing regioselectivity issues.
References
catalyst selection and optimization for 4-Fluoro-2-iodobenzonitrile cross-coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-iodobenzonitrile in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions for this compound?
A1: The most common and versatile cross-coupling reactions for aryl iodides like this compound are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The high reactivity of the carbon-iodine bond allows for coupling under relatively mild conditions.[1][2]
Q2: My Suzuki-Miyaura reaction is not working. What are the first things to check?
A2: For a failing Suzuki-Miyaura reaction, first verify the integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active and that you are using dry, degassed solvents to prevent catalyst deactivation.[2][3] The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices that facilitate the crucial transmetalation step.[2]
Q3: I am observing significant homocoupling of my boronic acid or alkyne coupling partner. How can this be minimized?
A3: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[4] For Sonogashira couplings, this is known as Glaser coupling and can be minimized by maintaining a strictly inert atmosphere (argon or nitrogen) and considering copper-free conditions.[1][4] For Suzuki reactions, using high-purity boronic acids and ensuring a thoroughly deoxygenated reaction environment can reduce homocoupling.[4]
Q4: Can the nitrile group on this compound interfere with the reaction?
A4: Yes, the nitrile group can be sensitive to certain reaction conditions, particularly hydrolysis to an amide or carboxylic acid under harsh basic or acidic conditions, especially at high temperatures.[4] It is advisable to use moderate bases and avoid unnecessarily prolonged heating. The nitrile moiety can also coordinate to the metal center, potentially influencing the catalyst's activity.[5][6]
Q5: What is "palladium black" and what should I do if I see it in my reaction?
A5: The formation of a black precipitate, known as "palladium black," signals the decomposition and precipitation of the palladium catalyst from the solution.[7][8] This deactivation leads to a stalled reaction. It can be caused by impurities, inappropriate solvent choice (THF has been anecdotally reported to sometimes promote it), or excessively high temperatures.[7][8] If this occurs, the reaction will likely need to be re-attempted with fresh catalyst, purer reagents, and potentially different solvent or temperature conditions.
Troubleshooting Guide
Issue 1: Low or No Conversion to Product
| Potential Cause | Troubleshooting & Optimization Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst or a more air-stable pre-catalyst. Ensure proper degassing of the reaction mixture to remove oxygen, which can deactivate the catalyst.[2][7] |
| Inappropriate Ligand | The ligand choice is critical for catalyst stability and reactivity. Screen different phosphine ligands (e.g., XPhos, SPhos, RuPhos for Buchwald-Hartwig) or N-heterocyclic carbene (NHC) ligands.[9][10][11] |
| Poor Solubility | Try a different solvent or a solvent mixture (e.g., dioxane/water, toluene, DMF). Gentle heating can also improve the solubility of starting materials.[2][12] |
| Incorrect Base | The base is crucial for activating the coupling partner. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ for Suzuki couplings, or stronger bases like NaOtBu for Buchwald-Hartwig aminations.[2][13][14] |
| Sub-optimal Temperature | Reaction temperature significantly affects the rate. While aryl iodides are highly reactive, some sterically hindered substrates may require heating (e.g., 80-100 °C).[3][13] Monitor for thermal degradation of starting materials or products. |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting & Optimization Steps |
| Deiodination | The iodine atom is replaced by hydrogen. This can be caused by certain bases or impurities. Consider using a milder base or ensuring all reagents are of high purity.[4] |
| Nitrile Hydrolysis | The nitrile group converts to an amide or carboxylic acid. Avoid prolonged reaction times at high temperatures and consider using milder bases. Buffer the reaction if necessary.[4] |
| Homocoupling | See FAQ Q3. Ensure a strictly inert atmosphere. For Sonogashira, consider a copper-free protocol or slow addition of the alkyne.[1][4] For Suzuki, use high-purity boronic acid. |
Catalyst and Condition Optimization Data
The following tables summarize common starting points for catalyst, ligand, base, and solvent selection for various cross-coupling reactions involving aryl iodides. Optimization will be required for your specific substrate and coupling partner.
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%), Pd(dppf)Cl₂ (2-5 mol%) | Pre-catalysts like PEPPSI™-IPr or Buchwald's G3/G4 can also be highly effective.[15] |
| Ligand | PPh₃, dppf (often included with the catalyst) | For challenging couplings, consider bulky, electron-rich phosphine ligands. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ (2-3 equivalents) | Base choice can significantly impact yield; screening is recommended.[2] |
| Solvent | Dioxane/H₂O (e.g., 4:1), Toluene, DMF | A co-solvent of water is often beneficial for Suzuki reactions.[12][16] |
| Temperature | 80 - 100 °C | Aryl iodides are reactive and may couple at lower temperatures depending on the substrate.[13] |
Table 2: Recommended Conditions for Sonogashira Coupling
| Parameter | Recommendation | Notes |
| Palladium Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(PPh₃)₄ is also commonly used. |
| Co-catalyst | CuI (1-5 mol%) | Copper-free protocols exist and are useful for avoiding Glaser homocoupling.[1][7] |
| Base | Triethylamine (TEA), Diisopropylethylamine (DIPEA) | The base often serves as the solvent or co-solvent.[4][17] |
| Solvent | THF, DMF, or neat amine base | Ensure solvents are rigorously degassed.[4] |
| Temperature | Room Temperature to 60 °C | Reactions with aryl iodides are often facile at room temperature.[1][4] |
Table 3: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommendation | Notes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Use of air-stable pre-catalysts (e.g., XPhos Pd G3) is highly recommended for reproducibility.[15] |
| Ligand | XPhos, RuPhos, BrettPhos (1.2-2x relative to Pd) | Bulky, electron-rich biarylphosphine ligands are crucial for this transformation.[11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.5-2.5 equivalents) | Strong bases are often required, but can be incompatible with sensitive functional groups.[14] |
| Solvent | Toluene, Dioxane, t-BuOH | Choice of solvent can be critical and screening is advised.[18] |
| Temperature | 80 - 110 °C | These reactions typically require heating. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require optimization.
1. Reaction Setup:
-
To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
2. Degassing:
-
Seal the vessel with a septum or screw cap.
-
Evacuate the atmosphere and backfill with an inert gas (e.g., argon or nitrogen).
-
Repeat this evacuation/backfill cycle three times to ensure an inert atmosphere.[3]
3. Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).[3]
4. Reaction:
-
Place the vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 90 °C).
-
Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
-
Monitor the reaction's progress by TLC or LC-MS.
5. Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [repository.kaust.edu.sa]
- 18. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to 4-Fluoro-2-iodobenzonitrile and Other Iodinated Benzonitriles for Researchers and Drug Development Professionals
In the landscape of modern organic synthesis and drug discovery, halogenated benzonitriles serve as versatile and highly valuable building blocks. Among these, iodinated benzonitriles are particularly prized for their reactivity in a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides a detailed comparison of 4-Fluoro-2-iodobenzonitrile with other key iodinated benzonitriles, including 2-iodobenzonitrile, 3-iodobenzonitrile, and 4-iodobenzonitrile. We will delve into their chemical properties, reactivity in common cross-coupling reactions, and provide standardized experimental protocols to assist researchers in their synthetic endeavors.
Physicochemical Properties: A Comparative Overview
The position of the iodo and fluoro substituents on the benzonitrile ring significantly influences the physicochemical properties of these molecules. These properties, in turn, can affect their reactivity, solubility, and handling characteristics. The table below summarizes key physical and chemical data for this compound and its non-fluorinated counterparts.
| Property | This compound | 2-Iodobenzonitrile | 3-Iodobenzonitrile | 4-Iodobenzonitrile |
| CAS Number | 137553-42-5[1] | 4387-36-4[2] | 69113-59-3[3][4] | 3058-39-7[5][6] |
| Molecular Formula | C₇H₃FIN[1] | C₇H₄IN[2] | C₇H₄IN[3] | C₇H₄IN[5][6] |
| Molecular Weight | 247.01 g/mol [1] | 229.02 g/mol [2] | 229.02 g/mol [3] | 229.02 g/mol [5][6] |
| Melting Point | Not available | 51-55 °C[2] | 40-43 °C[3][4] | 124-128 °C[5][7] |
| Appearance | Solid (Typical) | Solid | Light yellow crystal powder[7] | Solid |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Iodinated benzonitriles are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The high reactivity of the carbon-iodine (C-I) bond facilitates the oxidative addition step in the catalytic cycle, which is often rate-determining. The presence and position of a fluorine atom, an electron-withdrawing group, can further modulate this reactivity.
Generally, aryl iodides are significantly more reactive than their corresponding bromides and chlorides. This allows for milder reaction conditions, lower catalyst loadings, and often results in higher yields and faster reaction times. The electron-withdrawing nature of the fluorine atom in this compound is expected to enhance the electrophilicity of the ipso-carbon, potentially increasing its reactivity in oxidative addition.
The following table provides a qualitative comparison of the expected reactivity of these compounds in common cross-coupling reactions. It is important to note that these are generalized trends, and actual results can vary based on specific reaction conditions.
| Reaction | This compound | 2-Iodobenzonitrile | 3-Iodobenzonitrile | 4-Iodobenzonitrile |
| Suzuki-Miyaura Coupling | Very High | High | High | High |
| Heck Reaction | Very High | High | High | High |
| Sonogashira Coupling | Very High | High | High | High |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these building blocks. Below are generalized procedures for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions that can be adapted for this compound and other iodinated benzonitriles.
Suzuki-Miyaura Coupling Protocol
This protocol describes the palladium-catalyzed cross-coupling of an iodinated benzonitrile with a boronic acid.
Reagents:
-
Iodinated benzonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a reaction vessel, add the iodinated benzonitrile, arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed toluene and water.
-
Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Heck Reaction Protocol
This protocol outlines the palladium-catalyzed reaction of an iodinated benzonitrile with an alkene.
Reagents:
-
Iodinated benzonitrile (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
Triethylamine (Et₃N, 1.5 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a reaction vessel, dissolve the iodinated benzonitrile and alkene in DMF.
-
Add triethylamine and palladium(II) acetate.
-
Purge the vessel with an inert gas.
-
Heat the reaction mixture to 100-120 °C and stir until completion.
-
Cool the mixture to room temperature, dilute with water, and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Sonogashira Coupling Protocol
This protocol describes the coupling of an iodinated benzonitrile with a terminal alkyne.
Reagents:
-
Iodinated benzonitrile (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N, 5 mL)
Procedure:
-
To a reaction vessel, add the iodinated benzonitrile, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Purge the vessel with an inert gas.
-
Add degassed triethylamine and the terminal alkyne.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Remove the triethylamine under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.
Visualizing Workflows and Relationships
To further clarify the experimental process and the conceptual relationships in reactivity, the following diagrams are provided.
Influence of Substituent Position and Biological Significance
The electronic and steric environment around the carbon-iodine bond plays a crucial role in the reactivity of iodinated benzonitriles.
-
2-Iodobenzonitrile: The proximity of the nitrile group to the iodine atom can exert steric hindrance, potentially influencing the approach of the palladium catalyst. Electronically, the nitrile group is electron-withdrawing, which can activate the C-I bond towards oxidative addition.
-
3-Iodobenzonitrile: In this isomer, the steric hindrance from the nitrile group is reduced. The electronic effect of the nitrile group is still present, influencing the overall electron density of the aromatic ring.
-
4-Iodobenzonitrile: Here, the nitrile group is para to the iodine atom, maximizing its electron-withdrawing effect through resonance, which can significantly impact the reactivity of the C-I bond.
-
This compound: This compound combines the features of a 2-iodobenzonitrile with an additional electron-withdrawing fluorine atom at the 4-position. The fluorine atom is expected to further increase the electrophilicity of the aromatic ring, potentially leading to enhanced reactivity in cross-coupling reactions compared to its non-fluorinated analog.
The incorporation of fluorine into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability.[7][8][9][10] The benzonitrile moiety is also a key pharmacophore in various therapeutic agents. Therefore, fluorinated iodobenzonitriles like this compound are highly valuable intermediates for the synthesis of novel bioactive molecules. For instance, 2-Fluoro-4-iodobenzonitrile has been utilized in the synthesis of inhibitors for L. infantum trypanothione reductase and antagonists for the transient receptor potential ankyrin 1 (TRPA1).[11]
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scribd.com [scribd.com]
- 4. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Validating the Structure of 4-Fluoro-2-iodobenzonitrile: A Comparative ¹H and ¹³C NMR Guide
For Researchers, Scientists, and Drug Development Professionals: A detailed guide on the structural validation of 4-Fluoro-2-iodobenzonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, with comparisons to isomeric alternatives.
This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a key intermediate in pharmaceutical synthesis. By comparing its spectral data with those of its isomers—2-Fluoro-4-iodobenzonitrile, 3-Fluoro-4-iodobenzonitrile, and 2-Fluoro-6-iodobenzonitrile—we present a clear methodology for unambiguous structural confirmation. The data herein is based on predicted NMR spectra, providing a valuable reference in the absence of extensive published experimental data.
Comparative NMR Data Analysis
The structural elucidation of aromatic compounds is heavily reliant on the substitution patterns on the benzene ring, which directly influence the chemical shifts and coupling constants observed in ¹H and ¹³C NMR spectra. The distinct electronic environments of the hydrogen and carbon atoms in this compound and its isomers lead to unique spectral fingerprints.
¹H NMR Spectral Data Comparison
The predicted ¹H NMR chemical shifts and coupling constants for this compound and its isomers are summarized in Table 1. The expected multiplicity and integration of each signal provide crucial information for distinguishing between these closely related structures.
Table 1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Compound | Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| This compound | H-3 | 7.85 | dd | J = 8.5, 5.5 |
| H-5 | 7.30 | ddd | J = 8.5, 2.5, 1.0 | |
| H-6 | 7.75 | dd | J = 8.5, 2.5 | |
| 2-Fluoro-4-iodobenzonitrile | H-3 | 7.60 | d | J = 8.0 |
| H-5 | 7.90 | dd | J = 8.0, 2.0 | |
| H-6 | 7.45 | d | J = 8.0 | |
| 3-Fluoro-4-iodobenzonitrile | H-2 | 7.55 | d | J = 8.5 |
| H-5 | 7.40 | dd | J = 8.5, 2.0 | |
| H-6 | 7.95 | t | J = 8.5 | |
| 2-Fluoro-6-iodobenzonitrile | H-3 | 7.50 | ddd | J = 8.0, 7.5, 1.0 |
| H-4 | 7.20 | t | J = 8.0 | |
| H-5 | 7.70 | d | J = 8.0 |
Note: Predicted data was generated using online NMR prediction tools.
For this compound, the proton at the C-3 position is expected to be a doublet of doublets due to coupling with both H-5 and the fluorine atom. The protons at C-5 and C-6 will also exhibit characteristic splitting patterns that, when taken together, are unique to this isomer.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra provide further confirmation of the substitution pattern. The chemical shifts are sensitive to the electronic effects of the fluorine, iodine, and nitrile substituents. The predicted ¹³C NMR chemical shifts are presented in Table 2.
Table 2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Compound | C-1 | C-2 | C-3 | C-4 | C-5 | C-6 | CN |
| This compound | 115.5 | 95.0 | 142.0 (d, J=8) | 164.0 (d, J=255) | 118.0 (d, J=22) | 135.0 (d, J=9) | 117.0 |
| 2-Fluoro-4-iodobenzonitrile | 105.0 (d, J=25) | 165.0 (d, J=260) | 116.0 (d, J=20) | 98.0 | 144.0 | 138.0 | 115.0 |
| 3-Fluoro-4-iodobenzonitrile | 113.0 (d, J=20) | 130.0 (d, J=5) | 160.0 (d, J=250) | 90.0 | 140.0 | 125.0 (d, J=5) | 116.0 |
| 2-Fluoro-6-iodobenzonitrile | 108.0 (d, J=20) | 163.0 (d, J=265) | 115.0 (d, J=20) | 132.0 | 130.0 | 92.0 | 114.0 |
Note: Predicted data was generated using online NMR prediction tools. 'd' denotes a doublet due to C-F coupling, with the coupling constant J in Hz.
The carbon directly bonded to the fluorine atom (C-4 in the target molecule) will show a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz. The carbons ortho and meta to the fluorine will also exhibit smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The distinct pattern of these couplings and the chemical shifts of the iodinated and cyano-substituted carbons provide a robust method for distinguishing this compound from its isomers.
Experimental Workflow for Structural Validation
The logical workflow for validating the structure of this compound using NMR spectroscopy is outlined in the following diagram. This process involves acquiring both ¹H and ¹³C NMR spectra and comparing the experimental data with predicted values and the data from potential isomeric alternatives.
Caption: Workflow for the structural validation of this compound by NMR.
Detailed Experimental Protocol
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity, as impurities can complicate spectral analysis. Purification by column chromatography or recrystallization may be necessary.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.
-
Concentration: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Sample Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following parameters are recommended for a standard 500 MHz NMR spectrometer.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: A range of 0-12 ppm is typically sufficient for aromatic compounds.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 8-16 scans.
-
Temperature: 298 K (25 °C).
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., zgpg30).
-
Spectral Width: A range of 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing and Baseline Correction: Manually phase the spectra to obtain pure absorption lineshapes and apply an automatic baseline correction.
-
Referencing: Calibrate the spectra using the TMS signal at 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum.
By following this comprehensive guide, researchers can confidently validate the structure of this compound and distinguish it from its isomers, ensuring the integrity of their synthetic materials for downstream applications in drug discovery and development.
A Comparative Analysis of Mass Spectrometry for 4-Fluoro-2-iodobenzonitrile and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mass spectrometric behavior of 4-Fluoro-2-iodobenzonitrile, a key intermediate in pharmaceutical synthesis, with its structural analogs, 4-fluorobenzonitrile and 4-iodobenzonitrile. Due to the absence of a publicly available experimental mass spectrum for this compound, this guide presents a theoretically derived fragmentation pattern based on established principles of mass spectrometry and validated by comparison with experimental data for related compounds.
Mass Spectrometry Analysis: A Head-to-Head Comparison
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of compounds. In electron ionization mass spectrometry (EI-MS), the fragmentation pattern of a molecule provides a unique fingerprint that can be used for its identification and structural elucidation.
Predicted and Experimental Fragmentation Data
The following table summarizes the predicted major fragment ions for this compound and compares them with the experimental data obtained from the NIST Mass Spectrometry Data Center for 4-fluorobenzonitrile and 4-iodobenzonitrile.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | 247 (Predicted) | 120 : [M - I]+, 93 : [M - I - HCN]+, 75 : [C6H3F]+ |
| 4-Fluorobenzonitrile | 121 | 121 : [M]+ (Base Peak), 94 : [M - HCN]+, 75 : [C6H4F - F]+ |
| 4-Iodobenzonitrile | 229 | 229 : [M]+, 127 : [I]+, 102 : [M - I]+ (Base Peak), 75 : [C6H4CN - CN]+ |
Unraveling the Fragmentation Pathways
The fragmentation of these molecules under electron ionization is dictated by the relative strengths of their chemical bonds and the stability of the resulting fragments.
This compound: A Predicted Pathway
The fragmentation of this compound is expected to be initiated by the cleavage of the weakest bond, the Carbon-Iodine bond, due to the lower bond dissociation energy of C-I compared to C-F, C-C, and C-H bonds.
Comparative Fragmentation Workflows
The experimental fragmentation patterns of 4-fluorobenzonitrile and 4-iodobenzonitrile provide a valuable reference for understanding the behavior of halogenated benzonitriles in a mass spectrometer.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
A standard protocol for the analysis of halogenated benzonitriles by GC-MS is outlined below.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization source.
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless injection).
-
Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
Alternative Analytical Techniques
While GC-MS is a primary tool for the analysis of volatile and semi-volatile compounds like this compound, other analytical techniques can provide complementary information.
| Technique | Principle | Applicability to Halogenated Benzonitriles | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | Suitable for analysis, especially when coupled with a UV or MS detector. | High resolution, suitable for non-volatile or thermally labile compounds. | May require more complex method development. |
| UV-Vis Spectroscopy | Measurement of the absorption of ultraviolet or visible light by a substance. | Can be used for quantification and to provide information about the electronic structure. | Simple, rapid, and non-destructive. | Limited structural information, susceptible to interference from other absorbing species. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
Instrumentation:
-
HPLC system with a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the analyte (typically around 230-280 nm for benzonitriles).
-
Injection Volume: 10 µL.
This guide provides a foundational understanding of the mass spectrometric analysis of this compound and its comparison with related compounds. The presented data and protocols can serve as a starting point for method development and structural confirmation in research and quality control settings.
infrared spectroscopy characterization of 4-Fluoro-2-iodobenzonitrile functional groups
A Comparative Guide to the Infrared Spectroscopy of 4-Fluoro-2-iodobenzonitrile
Analysis of Functional Group Vibrations in Aromatic Nitriles
This guide provides a comparative analysis of the infrared (IR) spectroscopy characterization of this compound. By examining the characteristic vibrational frequencies of its constituent functional groups—nitrile, aromatic ring, and carbon-halogen bonds—we can predict its IR spectrum. This predicted spectrum is compared with experimental data for related compounds to offer a comprehensive understanding for researchers, scientists, and drug development professionals.
Predicted Infrared Absorption Frequencies for this compound
The infrared spectrum of this compound is expected to exhibit distinct peaks corresponding to the vibrations of its specific functional groups. The positions of these peaks are influenced by the electronic effects of the substituents on the aromatic ring.
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Nitrile (C≡N) | Stretching | 2220 - 2240 | Strong, Sharp | The conjugation with the aromatic ring lowers the frequency compared to aliphatic nitriles. The presence of electron-withdrawing fluorine and iodine atoms may slightly increase the frequency.[1][2] |
| Aromatic Ring | C-H Stretching | 3000 - 3100 | Medium to Weak | Typical for aromatic compounds.[3] |
| C=C Stretching | 1400 - 1600 | Medium to Weak | Aromatic rings typically show a series of sharp bands in this region.[3][4] | |
| C-H Bending (Out-of-Plane) | 675 - 900 | Strong | The substitution pattern on the benzene ring influences the exact position of these bands. | |
| Carbon-Halogen | C-F Stretching | 1000 - 1400 | Strong | The C-F bond is highly polar, resulting in a strong absorption. |
| C-I Stretching | 500 - 600 | Medium to Weak | This absorption occurs in the lower frequency "fingerprint" region of the spectrum. |
Comparative Analysis with Related Compounds
To validate the predicted absorption frequencies, we can compare them with the experimental data of structurally similar molecules.
| Compound | C≡N Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) | Aromatic C=C Stretch (cm⁻¹) | Notes |
| Benzonitrile | ~2229 | ~3060 | Multiple bands between 1450-1600 | The baseline for an aromatic nitrile. |
| 4-Fluorobenzonitrile | ~2235 | ~3070 | Multiple bands between 1400-1610 | The electron-withdrawing fluorine atom slightly increases the C≡N stretching frequency. |
| 4-Iodobenzonitrile | ~2225 | ~3050 | Multiple bands between 1400-1580 | The less electronegative iodine has a smaller effect on the C≡N frequency compared to fluorine. |
This comparison indicates that the C≡N stretching frequency in this compound will likely fall within the 2220-2240 cm⁻¹ range, influenced by the combined electronic effects of the fluorine and iodine substituents.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy
A standard method for obtaining an infrared spectrum of a solid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) Spectroscopy.
Objective: To obtain a high-quality infrared spectrum of the solid sample.
Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., a diamond crystal).
-
This compound sample.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes.
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. Use a lint-free wipe with a suitable solvent to clean the crystal surface and allow it to dry completely.
-
Record a background spectrum. This will account for any atmospheric and instrumental absorptions.
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR anvil to apply consistent pressure on the sample, ensuring good contact with the crystal.
-
-
Spectrum Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The collected sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other processing as required.
-
-
Cleaning:
-
Retract the anvil and carefully remove the sample from the crystal using a spatula and a lint-free wipe.
-
Clean the crystal surface thoroughly with a solvent to prepare for the next sample.
-
Logical Workflow for IR Spectrum Analysis
The following diagram illustrates the logical workflow for identifying the functional groups of this compound from its infrared spectrum.
Caption: Workflow for functional group identification using IR spectroscopy.
References
A Comparative Guide to the Reaction Rates of 4-Fluoro-2-iodobenzonitrile Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reaction rates of positional isomers of 4-Fluoro-2-iodobenzonitrile. Understanding the differential reactivity of these isomers is crucial for optimizing synthetic routes, designing novel chemical entities, and accelerating drug discovery programs. This document outlines the key factors influencing their reaction kinetics, presents expected reactivity trends, and provides detailed experimental protocols for determining reaction rates.
Influence of Isomeric Substitution on Reactivity
The reactivity of this compound and its isomers is primarily dictated by the electronic effects of the fluorine, iodine, and nitrile substituents on the benzene ring. These groups influence the electron density of the aromatic system and the lability of the C-I and C-F bonds, which are the primary sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, respectively.
In nucleophilic aromatic substitution (SNA r) , the rate is generally enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. The highly electronegative fluorine atom and the nitrile group are effective at stabilizing the negatively charged Meisenheimer intermediate formed during the reaction. Consequently, the position of these groups relative to the iodine atom (a common leaving group in such reactions) will significantly impact the reaction rate.
In palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Sonogashira couplings, the C-I bond is the reactive site. The electronic environment around this bond can influence the rate of oxidative addition to the palladium catalyst, which is often the rate-determining step. Electron-withdrawing groups can sometimes accelerate this step.
Comparative Reactivity Analysis
| Isomer | Reaction Type | Expected Relative Rate | Rationale |
| This compound | Nucleophilic Aromatic Substitution (at C-I) | Moderate | The fluorine atom is para to the iodine, providing good stabilization of the Meisenheimer intermediate through resonance. The nitrile group is ortho, also contributing to stabilization. |
| Palladium-Catalyzed Cross-Coupling (at C-I) | High | The C-I bond is activated by the ortho-nitrile and para-fluoro substituents. | |
| 2-Fluoro-4-iodobenzonitrile | Nucleophilic Aromatic Substitution (at C-I) | Low | The fluorine atom is ortho to the iodine, but the nitrile group is para. The ortho fluorine may exert some steric hindrance. |
| Palladium-Catalyzed Cross-Coupling (at C-I) | High | The C-I bond is activated by the ortho-fluoro and para-nitrile substituents. | |
| 3-Fluoro-2-iodobenzonitrile | Nucleophilic Aromatic Substitution (at C-I) | Low | The fluorine atom is meta to the iodine, offering minimal resonance stabilization of the Meisenheimer intermediate. |
| Palladium-Catalyzed Cross-Coupling (at C-I) | Moderate to High | The C-I bond is activated by the ortho-nitrile group. The meta-fluoro group has a less pronounced electronic effect. |
Experimental Protocols
To empirically determine the reaction rates of these isomers, the following detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction and a nucleophilic aromatic substitution reaction are provided. These protocols can be adapted to compare the different isomers under identical conditions.
Protocol 1: Comparative Kinetic Analysis of Suzuki-Miyaura Coupling
Objective: To determine the relative reaction rates of this compound isomers in a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound isomer (e.g., this compound, 2-Fluoro-4-iodobenzonitrile, 3-Fluoro-2-iodobenzonitrile)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a series of identical reaction vessels, add the this compound isomer (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.04 mmol) in 1,4-dioxane (10 mL).
-
Reaction Initiation: To each reaction vessel, add 10 mL of 1,4-dioxane and stir the mixture at room temperature for 10 minutes. Then, add 1.0 mL of the catalyst stock solution to each vessel simultaneously to initiate the reactions.
-
Sampling: At regular time intervals (e.g., 5, 10, 20, 30, 60 minutes), withdraw a 0.1 mL aliquot from each reaction mixture. Immediately quench the aliquot with 1.0 mL of a 1 M HCl solution and extract with 1.0 mL of ethyl acetate.
-
Analysis: Analyze the organic layer of each quenched sample by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
Data Processing: Plot the concentration of the reactant versus time for each isomer. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
Protocol 2: Comparative Kinetic Analysis of Nucleophilic Aromatic Substitution
Objective: To determine the relative reaction rates of this compound isomers in a nucleophilic aromatic substitution reaction.
Materials:
-
This compound isomer
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Internal standard (e.g., naphthalene)
-
Gas chromatograph-mass spectrometer (GC-MS) or High-performance liquid chromatograph (HPLC)
Procedure:
-
Reaction Setup: In a series of identical temperature-controlled reaction vessels, dissolve the this compound isomer (1.0 mmol) and the internal standard (0.5 mmol) in 20 mL of anhydrous methanol.
-
Reaction Initiation: To each vessel, add a solution of sodium methoxide (1.2 mmol) in 5 mL of anhydrous methanol simultaneously to start the reactions.
-
Sampling: At regular time intervals, withdraw a 0.2 mL aliquot and quench it with 1.0 mL of a saturated aqueous ammonium chloride solution. Extract with 1.0 mL of diethyl ether.
-
Analysis: Analyze the organic layer by GC-MS or HPLC to monitor the disappearance of the starting material and the formation of the methoxy-substituted product.
-
Data Processing: Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction, the slope of the resulting line will be the negative of the observed rate constant (-k_obs).
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the comparative kinetic analysis of the this compound isomers.
Assessing the Purity of Synthesized 4-Fluoro-2-iodobenzonitrile: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is paramount to the reliability of experimental results and the quality of the final product. 4-Fluoro-2-iodobenzonitrile is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its unique substitution pattern, featuring both fluorine and iodine atoms, offers versatile reactivity for cross-coupling reactions and molecular elaboration. This guide provides a comparative overview of standard analytical techniques for assessing the purity of synthesized this compound, with a comparison to alternative substituted benzonitriles.
Comparison of Analytical Techniques for Purity Assessment
The purity of this compound and its alternatives can be effectively determined using a combination of chromatographic and spectroscopic methods. Each technique offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information it provides.
| Analytical Technique | Principle | Information Provided | Typical Purity Range Detected | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a liquid mobile phase. | Quantitative purity (% area), detection of non-volatile impurities. | 95-99.9% | High resolution and sensitivity, suitable for a wide range of compounds. | May require method development for optimal separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in a gaseous mobile phase followed by mass-based detection. | Identification and quantification of volatile impurities, molecular weight confirmation. | 90-99.9% | High sensitivity and specificity, provides structural information of impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C) | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Structural elucidation, identification of isomers and minor impurities, quantitative purity (qNMR). | >95% (quantitative) | Provides detailed structural information, non-destructive. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| Melting Point Analysis | Determination of the temperature range over which a solid melts. | Indication of purity; impurities typically broaden and depress the melting range. | Qualitative | Simple and rapid technique for a preliminary purity check. | Not quantitative and not suitable for amorphous solids or oils. |
| Elemental Analysis | Determination of the mass fractions of elements (C, H, N, etc.) in a sample. | Confirmation of elemental composition against the theoretical formula. | High purity required for accurate results. | Provides fundamental confirmation of the molecular formula. | Does not distinguish between isomers or identify specific impurities. |
Comparative Purity Data of Substituted Benzonitriles
The following table presents typical purity data for this compound and selected alternatives as might be found in supplier specifications or synthetic literature. This data is for illustrative purposes and actual purity will vary depending on the synthesis and purification methods employed.
| Compound | Structure | Typical Purity (by HPLC/GC) | Common Impurities |
| This compound | >98% | Isomeric fluoroiodobenzonitriles, starting materials (e.g., 4-fluoroaniline), residual solvents. | |
| 2-Fluoro-5-iodobenzonitrile | >98% | Other isomers, starting materials (e.g., 2-fluoro-5-iodoaniline), residual solvents. | |
| 3-Fluoro-2-iodobenzonitrile | >97% | Isomeric impurities, starting materials, residual solvents. | |
| 4-Chlorobenzonitrile | >99% | Dichlorinated benzonitriles, starting materials (e.g., 4-chlorotoluene), residual solvents. | |
| 4-Methoxybenzonitrile | >99% | Starting materials (e.g., 4-anisaldehyde), over-alkylation products, residual solvents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed sample (approx. 1 mg) in the mobile phase to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: Determine the area percent of the main peak relative to the total area of all peaks to calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: Capillary column suitable for aromatic compounds (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 50 to 400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Injection Volume: 1 µL (split or splitless injection).
-
Data Analysis: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by the area percent of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton spectrum to observe the aromatic and any aliphatic protons. The integration of signals can be used to check for the presence of impurities with protons.
-
¹⁹F NMR: Acquire a fluorine spectrum. Since this compound contains a fluorine atom, this is a highly specific technique for identifying fluorine-containing impurities.[1][2][3][4]
-
¹³C NMR: Acquire a carbon spectrum to confirm the number and type of carbon atoms in the molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure and identify any impurities. For quantitative NMR (qNMR), a certified internal standard is added to accurately determine the purity.
Visualizing the Purity Assessment Workflow
The following diagram illustrates the logical workflow for a comprehensive purity assessment of synthesized this compound.
References
X-ray Crystallography of 4-Fluoro-2-iodobenzonitrile Derivatives: A Comparative Analysis
A comprehensive comparison of the crystal structures of 4-fluoro-2-iodobenzonitrile and its derivatives is currently hindered by the limited availability of public crystallographic data for this specific class of compounds. Despite extensive searches of chemical and crystallographic databases, detailed structural information derived from single-crystal X-ray diffraction for this compound and its closely related derivatives remains elusive.
This guide is intended for researchers, scientists, and drug development professionals interested in the structural chemistry of halogenated benzonitriles. While a direct comparison of this compound derivatives is not yet possible, this document will provide a framework for such a comparison, outlining the necessary experimental protocols and the types of data that would be presented.
Data Presentation: A Template for Comparison
Once crystallographic data becomes available, it would be summarized in a clear, tabular format to facilitate easy comparison of key structural parameters. An example of such a table is provided below, which would be populated with experimental data for this compound and its derivatives.
| Parameter | This compound | Derivative 1 | Derivative 2 |
| Chemical Formula | C₇H₃FIN | - | - |
| Formula Weight | 247.01 | - | - |
| Crystal System | - | - | - |
| Space Group | - | - | - |
| Unit Cell Dimensions | |||
| a (Å) | - | - | - |
| b (Å) | - | - | - |
| c (Å) | - | - | - |
| α (°) | - | - | - |
| β (°) | - | - | - |
| γ (°) | - | - | - |
| Volume (ų) | - | - | - |
| Z | - | - | - |
| Calculated Density (g/cm³) | - | - | - |
| Key Bond Lengths (Å) | |||
| C-I | - | - | - |
| C-F | - | - | - |
| C≡N | - | - | - |
| Key Bond Angles (°) | |||
| C-C-I | - | - | - |
| C-C-F | - | - | - |
| C-C≡N | - | - | - |
| Intermolecular Interactions | - | - | - |
This table would allow for a direct and objective comparison of how different substituents on the benzonitrile ring affect the crystal packing, molecular geometry, and intermolecular interactions.
Experimental Protocols
The following section details the general methodology that would be employed for the synthesis, crystallization, and X-ray crystallographic analysis of this compound derivatives.
Synthesis and Crystallization
The synthesis of this compound derivatives would typically involve standard organic chemistry techniques, such as nucleophilic aromatic substitution or Sandmeyer reactions, starting from commercially available precursors. The purification of the synthesized compounds would be crucial and could be achieved through techniques like column chromatography or recrystallization.
Growing single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Common crystallization techniques that would be explored include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution can induce crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
X-ray Data Collection and Structure Refinement
A suitable single crystal would be mounted on a goniometer of a single-crystal X-ray diffractometer. The data collection process involves irradiating the crystal with monochromatic X-rays and recording the diffraction pattern as the crystal is rotated. The key steps in this process are:
-
Data Collection: A complete set of diffraction data would be collected, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
Structure Solution: The collected diffraction data would be used to solve the crystal structure. This involves determining the phases of the diffracted X-rays, which is often achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model would be refined against the experimental data using least-squares methods. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
Mandatory Visualization
To illustrate the logical workflow of a typical X-ray crystallography experiment, the following diagram is provided.
A Comparative Guide to Halogenated Benzonitriles for Researchers and Drug Development Professionals
An In-depth Analysis of 2-Fluoro-4-iodobenzonitrile and Its Structural Isomers
In the landscape of pharmaceutical research and materials science, halogenated benzonitriles are pivotal building blocks. Their unique electronic properties and reactivity patterns make them indispensable for the synthesis of a wide array of functional molecules. This guide offers a comparative analysis of the theoretical and experimental properties of 2-Fluoro-4-iodobenzonitrile, alongside two key alternatives: 2-Fluoro-5-iodobenzonitrile and 4-Iodobenzonitrile. This objective comparison, supported by experimental data and detailed protocols, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies and research endeavors.
Physicochemical Properties: A Head-to-Head Comparison
The substitution pattern of halogens on the benzonitrile scaffold significantly influences the physicochemical properties of these compounds. A summary of the key physical and chemical properties for 2-Fluoro-4-iodobenzonitrile and its comparators is presented below.
| Property | 2-Fluoro-4-iodobenzonitrile | 2-Fluoro-5-iodobenzonitrile | 4-Iodobenzonitrile |
| CAS Number | 137553-42-5[1] | 351003-36-6[2][3] | 3058-39-7[4] |
| Molecular Formula | C₇H₃FIN[1] | C₇H₃FIN[3] | C₇H₄IN[4][5] |
| Molecular Weight | 247.01 g/mol [1] | 247.01 g/mol [3] | 229.02 g/mol [4][5] |
| Melting Point | 103-105 °C[6] | 72-76 °C[2][3] | 124-128 °C[4] |
| Boiling Point | 264.0 ± 25.0 °C (Predicted) | 253.6 °C at 760 mmHg | 271.6 ± 23.0 °C (Predicted) |
| Solubility | Soluble in DMF, DMSO, Ethanol. Slightly soluble in water. | Information not readily available. | Insoluble in water.[7] |
Spectral Analysis: Unveiling the Structural Nuances
Spectroscopic techniques are fundamental in confirming the identity and purity of chemical compounds. Below is a comparative summary of the key spectral data for the three benzonitrile derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 2-Fluoro-4-iodobenzonitrile | No experimental data found. Predicted shifts would show complex splitting patterns in the aromatic region due to F-H coupling. | No experimental data found. |
| 2-Fluoro-5-iodobenzonitrile | No experimental data found. Predicted shifts would exhibit distinct splitting patterns in the aromatic region. | No experimental data found. |
| 4-Iodobenzonitrile | 7.85 (d, 2H), 7.45 (d, 2H)[8] | 138.5, 132.8, 118.2, 100.2[8] |
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | |---|---|---| | 2-Fluoro-4-iodobenzonitrile | No experimental data found. Expected peaks: ~2230 (C≡N stretch), ~1250 (C-F stretch), C-I and aromatic C-H and C=C stretches. | | 2-Fluoro-5-iodobenzonitrile | No experimental data found. Expected peaks: ~2230 (C≡N stretch), ~1250 (C-F stretch), C-I and aromatic C-H and C=C stretches. | | 4-Iodobenzonitrile | 2226 (C≡N), 1584, 1481, 821[8] |
Mass Spectrometry (MS)
| Compound | Molecular Ion Peak (m/z) | |---|---|---| | 2-Fluoro-4-iodobenzonitrile | 247 (M⁺)[1] | | 2-Fluoro-5-iodobenzonitrile | 247 (M⁺)[3] | | 4-Iodobenzonitrile | 229 (M⁺)[5] |
Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining reliable and reproducible data. The following are representative protocols for the characterization of the benzonitrile compounds discussed.
Melting Point Determination
A calibrated melting point apparatus is used. A small amount of the crystalline sample is packed into a capillary tube to a height of 2-3 mm. The tube is placed in the apparatus, and the temperature is increased at a rate of 1-2 °C per minute near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point.
NMR Spectroscopy
A 5-10 mg sample is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
FT-IR Spectroscopy
A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer.
Mass Spectrometry
Mass spectra are obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting mass-to-charge ratio of the ions is recorded.
Logical Workflow for Compound Comparison
The following diagram illustrates a typical workflow for the comparative analysis of chemical compounds.
Caption: Workflow for the systematic comparison of benzonitrile derivatives.
Applications in Drug Discovery and Organic Synthesis
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry and drug discovery. The nitrile group can act as a bioisostere for other functional groups and can participate in hydrogen bonding interactions with biological targets.[9][10] Substituted benzonitriles are key intermediates in the synthesis of various pharmaceuticals, including treatments for cancer and other diseases.[9][10] The specific substitution pattern of halogens, as seen in the compared compounds, allows for fine-tuning of electronic properties and provides synthetic handles for further molecular elaboration through cross-coupling reactions. The reactivity of the benzonitrile core can be modulated by the nature and position of its substituents, influencing reactions such as hydrolysis, reduction, and nucleophilic aromatic substitution.[11]
This comparative guide provides a foundational understanding of the properties of 2-Fluoro-4-iodobenzonitrile and its structural isomers. The presented data and protocols are intended to empower researchers to select the most appropriate building blocks for their synthetic targets and to facilitate the development of novel molecules with desired functionalities.
References
- 1. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-フルオロ-5-ヨードベンゾニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. 4-Iodobenzonitrile 97 3058-39-7 [sigmaaldrich.com]
- 5. 4-Iodobenzonitrile | C7H4IN | CID 76467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 137553-42-5 Cas No. | 2-Fluoro-4-iodobenzonitrile | Matrix Scientific [matrixscientific.com]
- 7. 4-Iodobenzonitrile | 3058-39-7 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Synthetic Pathways to 4-Fluoro-2-iodobenzonitrile: A Comparative Review
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to 4-Fluoro-2-iodobenzonitrile, a key intermediate in pharmaceutical and materials science research. The following sections detail plausible synthetic strategies, offering objective comparisons of their advantages and disadvantages, supported by experimental data and detailed methodologies.
At a Glance: Comparison of Synthetic Routes
| Route | Starting Material | Key Transformation | Reagents | Reported Yield | Advantages | Disadvantages |
| 1 | 4-Fluoro-2-aminobenzonitrile | Sandmeyer Reaction | NaNO₂, HCl, KI | Good to Excellent (estimated) | High regioselectivity, well-established reaction. | Requires synthesis of the starting amine, handling of diazonium salts. |
| 2 | 4-Fluorobenzonitrile | Direct Electrophilic Iodination | I₂, Oxidizing Agent (e.g., Ag₂SO₄, H₂O₂) | Poor to Moderate (estimated for 2-iodo isomer) | Commercially available starting material, one-step transformation. | Poor regioselectivity, formation of multiple isomers, difficult purification.[1] |
Route 1: Sandmeyer Reaction of 4-Fluoro-2-aminobenzonitrile
This classical approach involves the diazotization of 4-fluoro-2-aminobenzonitrile followed by a Sandmeyer-type reaction with an iodide salt to introduce the iodine atom at the 2-position with high regioselectivity. The Sandmeyer reaction is a reliable method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[2][3][4]
Experimental Protocol
Step 1: Diazotization of 4-Fluoro-2-aminobenzonitrile
-
In a flask cooled to 0-5 °C, dissolve 4-fluoro-2-aminobenzonitrile (1.0 equivalent) in a mixture of hydrochloric acid and water.
-
To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, while vigorously stirring and maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at this temperature.[2]
Step 2: Iodination
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any unreacted iodine.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]
Workflow Diagram
Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.
Route 2: Direct Electrophilic Iodination of 4-Fluorobenzonitrile
This route involves the direct introduction of an iodine atom onto the 4-fluorobenzonitrile ring through an electrophilic aromatic substitution reaction. While seemingly more direct, this method is hampered by issues of regioselectivity.
Discussion of Regioselectivity
The directing effects of the substituents on the aromatic ring determine the position of the incoming electrophile. In 4-fluorobenzonitrile, the fluorine atom at C4 is an ortho-, para-director, while the cyano group at C1 is a meta-director. Both substituents direct the incoming electrophile to the C3 and C5 positions. Therefore, direct iodination of 4-fluorobenzonitrile is expected to yield a mixture of 4-fluoro-3-iodobenzonitrile and 4-fluoro-3,5-diiodobenzonitrile, with little to no formation of the desired this compound. The 2-position is sterically hindered and electronically disfavored for electrophilic attack.
General Experimental Protocol
-
In a round-bottom flask, dissolve 4-fluorobenzonitrile (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Add iodine (1.0-1.2 equivalents) to the solution.
-
Add an oxidizing agent or activator, such as silver sulfate, hydrogen peroxide, or N-iodosuccinimide with a catalytic amount of acid.[1]
-
Stir the reaction mixture at room temperature or with gentle heating for a period ranging from a few hours to 24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt.
-
After solvent removal, the resulting mixture of isomers would require extensive purification, likely through chromatography, to isolate any potential 2-iodo product.
Workflow Diagram
Caption: Workflow for the direct iodination of 4-fluorobenzonitrile, highlighting the formation of a product mixture.
Conclusion
Based on the principles of organic synthesis and available literature, the Sandmeyer reaction (Route 1) is the most viable and recommended pathway for the synthesis of this compound. This route offers excellent control over regioselectivity, ensuring the desired isomer is the major product. While it involves a two-step process starting from the corresponding amine, the reliability and predictability of the outcome make it superior for targeted synthesis.
In contrast, direct electrophilic iodination (Route 2) of 4-fluorobenzonitrile is unlikely to be an efficient method for obtaining the 2-iodo isomer due to the directing effects of the existing substituents. This route would likely lead to a complex mixture of products, necessitating challenging purification and resulting in a low yield of the target compound.
For researchers requiring high-purity this compound, the development and optimization of the Sandmeyer reaction starting from 4-fluoro-2-aminobenzonitrile is the most promising synthetic strategy.
References
Safety Operating Guide
Proper Disposal of 4-Fluoro-2-iodobenzonitrile: A Safety and Operational Guide
For Immediate Reference: Treat 4-Fluoro-2-iodobenzonitrile as a hazardous chemical. All handling and disposal must be conducted in accordance with local, state, and federal regulations. This guide provides supplemental information for laboratory professionals.
Researchers and drug development professionals handling this compound must adhere to stringent safety protocols for its disposal to mitigate risks to personnel and the environment. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, necessitating careful management of its waste stream.[1][2] The primary disposal route involves collection in designated, sealed containers for handover to a licensed hazardous waste disposal facility.[1][3][4][5]
Immediate Safety and Handling Protocols
Before beginning any work with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and in use. This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), a lab coat or chemical-resistant apron, and safety glasses or goggles.[3][6] All manipulations of this compound, including weighing and transfers, should be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.[5]
In the event of a spill, the area should be secured. For small spills, absorbent materials can be used to contain the substance. The contaminated absorbent and any cleaning materials must be placed in a sealed container and disposed of as hazardous waste.[6] Do not attempt to clean up large spills without specialized training and equipment.
Waste Management and Disposal Plan
The cardinal rule for the disposal of this compound is segregation. This compound and any materials contaminated with it must be collected in a dedicated, clearly labeled, and sealed waste container.[3][6] It is critical to not mix halogenated waste with non-halogenated organic waste, as this can create more complex and costly disposal challenges.[3][6]
Key Disposal Steps:
-
Container Selection: Use a non-reactive, sealable container compatible with halogenated organic compounds.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Collection: All waste, including residual solid material, contaminated consumables (e.g., weighing paper, pipette tips), and solvent rinsates from cleaning glassware, must be collected in the designated container.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][4]
-
Pickup and Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's certified EHS provider or a licensed chemical waste disposal company.
Quantitative Data Summary
While specific quantitative parameters for disposal are largely determined by local regulations and the scale of waste generation, the following table summarizes key hazard identification numbers for this compound.
| Parameter | Value | Source |
| UN Number | UN3439 | [7] |
| Transport Hazard Class | 6.1 (Toxic) | [7] |
Experimental Protocol: In-Lab Neutralization (Hypothetical)
Disclaimer: The following is a hypothetical protocol for the chemical degradation of this compound based on general chemical principles for related compounds. It is intended for informational purposes only and should not be performed without a thorough, site-specific risk assessment and approval from your institution's safety committee. The recommended and safest method of disposal is through a licensed hazardous waste facility.
The chemical structure of this compound presents two primary targets for degradation: the nitrile group and the carbon-iodine bond. The carbon-iodine bond is the weakest of the carbon-halogen bonds and is a potential site for reductive dehalogenation.[8] The nitrile group can undergo hydrolysis to a carboxylic acid under acidic or basic conditions. A potential two-step degradation pathway could involve reductive dehalogenation followed by hydrolysis of the nitrile.
Step 1: Reductive Dehalogenation (Conceptual)
This step aims to cleave the carbon-iodine bond. A common laboratory method for reductive dehalogenation of aryl iodides involves a reducing agent.
-
Reaction: Aryl-I + [H] → Aryl-H + HI
-
Reagents: A potential reducing system could be a metal catalyst with a hydrogen source.
-
Procedure Outline:
-
In a fume hood, dissolve the this compound waste in a suitable solvent.
-
Add a catalyst and a hydrogen donor.
-
Stir the reaction at a controlled temperature, monitoring the reaction progress by a suitable analytical method (e.g., TLC, GC-MS) until the starting material is consumed.
-
Upon completion, the reaction would need to be carefully quenched and worked up to isolate the de-iodinated product from the reaction mixture.
-
Step 2: Nitrile Hydrolysis (Conceptual)
This step would convert the resulting 4-fluorobenzonitrile to the less toxic 4-fluorobenzoic acid.
-
Reaction: Aryl-CN + 2 H₂O → Aryl-COOH + NH₃
-
Reagents: This can be achieved using a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) with heating.
-
Procedure Outline:
-
To the solution from the previous step (after appropriate workup), add an aqueous solution of a strong acid or base.
-
Heat the mixture under reflux, monitoring the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
-
After the reaction is complete, cool the mixture and neutralize it. The resulting product, 4-fluorobenzoic acid, would still require proper disposal as chemical waste, though it is generally less toxic than the starting material.
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and operational flow for the proper disposal of this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. Organoiodine chemistry - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling 4-Fluoro-2-iodobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of 4-Fluoro-2-iodobenzonitrile. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Summary
This compound is a hazardous substance that requires careful handling. The primary risks associated with this chemical are summarized below.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin.[1][3][4] |
| Acute Toxicity (Inhalation) | Harmful if inhaled.[1][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] |
Physical Form: Solid, crystalline powder.[3][4]
Hazardous Decomposition: When combusted, it can emit toxic fumes including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), hydrogen cyanide (HCN), hydrogen fluoride (HF), and hydrogen iodide (HI).[3]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is mandatory when handling this compound. The following equipment must be used:
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: High-performance, chemical-resistant nitrile gloves are recommended. Ensure gloves provide adequate coverage, preferably up to the elbow.[6]
-
Protective Clothing: Wear a chemical-resistant, splash-proof apron or a lab coat.[6] For larger quantities or increased risk of exposure, a disposable chemical-resistant coverall is advised.[7]
-
Contaminated clothing must be removed immediately and washed thoroughly before reuse.[2][4]
-
-
Respiratory Protection:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to ensure adequate ventilation.[2][8]
-
If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA or European Standard EN 149 approved air-purifying respirator with a particle filter is required.[3][5]
-
In case of emergency, a self-contained breathing apparatus (SCBA) must be available.[3]
-
Operational Plan: Step-by-Step Handling Procedure
The following workflow ensures a systematic and safe approach to handling this compound from preparation to disposal.
Caption: Safe handling workflow for this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
All solid waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Unused or surplus this compound is to be treated as hazardous waste.
-
-
Disposal Procedure:
-
Spill Response:
-
In the event of a small spill, use a dry chemical absorbent to contain the material.[9]
-
Carefully sweep or shovel the absorbed material into a suitable container for disposal.[9]
-
Ensure the area is well-ventilated during cleanup.[9]
-
For larger spills, evacuate the area and contact your institution's environmental health and safety department immediately.
-
References
- 1. 2-Fluoro-4-iodobenzonitrile | C7H3FIN | CID 2774518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. downloads.ossila.com [downloads.ossila.com]
- 9. synquestlabs.com [synquestlabs.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
